GSK163929
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C36H40ClF2N5O3S |
|---|---|
Peso molecular |
696.2 g/mol |
Nombre IUPAC |
4-chloro-2-fluoro-5-[4-(3-fluorophenyl)-4-[2-[(1R,5S)-3-(2-methylbenzimidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]piperidine-1-carbonyl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C36H40ClF2N5O3S/c1-23-41-32-8-3-4-9-33(32)44(23)28-19-26-10-11-27(20-28)43(26)17-14-36(24-6-5-7-25(38)18-24)12-15-42(16-13-36)35(45)29-21-34(48(46,47)40-2)31(39)22-30(29)37/h3-9,18,21-22,26-28,40H,10-17,19-20H2,1-2H3/t26-,27+,28? |
Clave InChI |
AWXQYTLSBPWDMJ-FITHBNAOSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Navigating the Kinome: A Technical Guide to the GSK3β Selectivity Profile of CHIR-99021
Important Note: The compound identifier provided in the initial request, GSK163929, is associated with a C-C Chemokine Receptor-5 (CCR5) antagonist developed for anti-HIV purposes, not a Glycogen Synthase Kinase 3β (GSK3β) inhibitor[1]. Therefore, a GSK3β selectivity profile for this compound is not applicable.
To fulfill the spirit of the request for an in-depth technical guide on the selectivity of a potent GSK3β inhibitor, this document will focus on CHIR-99021 . This compound is a well-characterized, potent, and highly selective ATP-competitive inhibitor of GSK3 and serves as an excellent exemplar for constructing a comprehensive selectivity profile.[2][3][4] CHIR-99021 is widely used in research, particularly in stem cell biology, to modulate the Wnt/β-catenin signaling pathway.[4][5][6]
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the selectivity, experimental methodologies, and relevant signaling pathways associated with a benchmark GSK3β inhibitor.
Quantitative Selectivity Profile of CHIR-99021
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. High selectivity minimizes off-target effects, leading to more precise biological outcomes and a better safety profile. CHIR-99021 is renowned for its high degree of selectivity for GSK3α and GSK3β over other kinases.[2][3][7]
The following table summarizes the inhibitory activity of CHIR-99021 against its primary targets and a panel of other kinases, demonstrating its selectivity. The data is presented as IC50 values, the concentration of the inhibitor required to reduce the activity of a given kinase by 50%.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. GSK3β |
| GSK3β | 6.7 | 1 |
| GSK3α | 10 | ~1.5 |
| CDK2/cyclin A | >10,000 | >1,492 |
| CDK5/p25 | 3,500 | ~522 |
| Aurora A | >10,000 | >1,492 |
| Aurora B | >10,000 | >1,492 |
| p38α (MAPK14) | 8,000 | ~1,194 |
| ERK1 (MAPK3) | >10,000 | >1,492 |
| JNK1α1 (MAPK8) | >10,000 | >1,492 |
| Protein Kinase A (PKA) | 1,800 | ~268 |
| Protein Kinase Cα (PKCα) | >10,000 | >1,492 |
| Akt1/PKBα | >10,000 | >1,492 |
| CAMKII | >10,000 | >1,492 |
| ROCK-II | 9,200 | ~1,373 |
| SGK | >10,000 | >1,492 |
Data compiled from various sources profiling CHIR-99021 (also known as CT 99021) against panels of kinases.[2][8]
Experimental Protocols for Kinase Inhibition Assays
The determination of an inhibitor's selectivity profile relies on robust and reproducible in vitro kinase assays. A widely used method for this purpose is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[9][10][11][12] This luminescent assay is highly sensitive and applicable to a broad range of kinases.[9][12]
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps following the kinase reaction:
-
ADP-Glo™ Reagent Addition: This reagent terminates the kinase reaction and depletes the remaining ATP from the reaction mixture.[9][10]
-
Kinase Detection Reagent Addition: This reagent converts the ADP generated by the kinase into ATP and simultaneously uses this newly synthesized ATP in a luciferase/luciferin reaction to produce a luminescent signal.[9][10] The intensity of the light is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
Detailed Methodology for GSK3β Inhibition Assay
This protocol is adapted for a 384-well plate format.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
CHIR-99021 (or other test inhibitors)
-
ATP, Ultra-Pure
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Multilabel plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of CHIR-99021 in DMSO. A typical starting concentration for a potent inhibitor would be in the low micromolar range, followed by 10-point, 3-fold serial dilutions. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells of a 384-well plate.[12]
-
-
Kinase Reaction:
-
Prepare a master mix of the GSK3β enzyme in kinase buffer at a pre-determined optimal concentration.
-
Add 2 µL of the enzyme solution to each well containing the inhibitor.[12]
-
Prepare a master mix of the GSK3β substrate peptide and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km for GSK3β to ensure sensitive detection of ATP-competitive inhibitors.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.[12]
-
Incubate the plate at room temperature for a specified period, typically 60 minutes.[12]
-
-
ATP Depletion:
-
ADP Detection and Signal Generation:
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no enzyme) from all other readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental process is crucial for understanding the impact and measurement of GSK3β inhibition.
Wnt/β-Catenin Signaling Pathway
GSK3β is a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[7][9][10][11] In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[4][7][11] Inhibition of GSK3β, for example by CHIR-99021, prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of Wnt target genes.[4][5][6]
Caption: Wnt/β-Catenin Signaling Pathway.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines the key steps in determining the selectivity profile of a kinase inhibitor using the ADP-Glo™ assay.
References
- 1. ulab360.com [ulab360.com]
- 2. promega.com [promega.com]
- 3. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
- 7. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]
- 8. The selectivity of protein kinase inhibitors: a further update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
GSK163929: A Potent CCR5 Antagonist with a Halted Clinical Journey
GSK163929 is a potent, orally bioavailable antagonist of the C-C chemokine receptor type 5 (CCR5) that was under development by GlaxoSmithKline as a potential therapeutic for HIV-1 infection. Despite demonstrating promising preclinical activity, its clinical development was ultimately discontinued (B1498344) due to toxicity concerns. This technical overview synthesizes the publicly available information on the target validation studies of this compound, focusing on its mechanism of action, preclinical data, and the reasons for its cessation.
Target Validation: CCR5 as an Anti-HIV Target
The primary target of this compound is the CCR5 receptor, a member of the G protein-coupled receptor (GPCR) family. CCR5 plays a crucial role as a co-receptor for the entry of the most common strains of HIV-1 into host immune cells, such as T-cells and macrophages. By binding to CCR5, HIV-1's envelope glycoprotein (B1211001) gp120 undergoes a conformational change that facilitates the fusion of the viral and cellular membranes, allowing the viral genetic material to enter the cell and initiate infection.
The validation of CCR5 as a viable anti-HIV target is strongly supported by the observation that individuals with a homozygous deletion in the CCR5 gene (CCR5-Δ32) exhibit a high degree of resistance to HIV-1 infection without apparent adverse health consequences. This natural genetic evidence provided a compelling rationale for the development of small molecule antagonists that could mimic this protective effect by blocking the interaction between gp120 and CCR5.
Preclinical Assessment of this compound
This compound emerged from a medicinal chemistry program aimed at identifying novel, potent, and orally bioavailable CCR5 antagonists. Preclinical studies demonstrated its significant anti-HIV-1 activity.
In Vitro Potency
Initial in vitro studies confirmed the potent inhibitory activity of this compound against HIV-1.
| Cell Line | Virus Strain | IC50 (nM) |
| HOS | HIV-1 Ba-L | 4.26 |
| PBL | HIV-1 Ba-L | 3.47 |
Table 1: In vitro anti-HIV-1 potency of this compound.[1]
Preclinical Pharmacokinetics and Safety
Pharmacokinetic profiling of this compound in animal models indicated good oral bioavailability.[1] Furthermore, initial short-term safety assessments were favorable. A 7-day safety study in both rats and dogs revealed no adverse effects.[1]
Discontinuation of Clinical Development
Despite the promising early preclinical data, the clinical development of this compound was halted due to undisclosed toxicity concerns that arose during further investigation.[1] The specific nature of the toxicity has not been publicly detailed. This outcome highlights a common challenge in drug development where promising preclinical candidates may fail in later stages due to unforeseen safety issues.
Experimental Methodologies
While detailed, step-by-step experimental protocols for the this compound studies are not available in the public domain, the general methodologies employed in such preclinical evaluations can be outlined.
HIV-1 Entry Assay (e.g., in HOS or PBL cells)
-
Cell Culture: Human osteosarcoma (HOS) cells engineered to express CD4 and CCR5, or peripheral blood lymphocytes (PBLs), are cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Viral Infection: A known amount of an R5-tropic HIV-1 strain (e.g., Ba-L) is added to the cell cultures.
-
Incubation: The virus and cells are incubated together to allow for viral entry.
-
Quantification of Infection: The extent of viral infection is measured, typically by quantifying the activity of a viral enzyme like reverse transcriptase or by measuring the expression of a reporter gene inserted into the viral genome (e.g., luciferase).
-
Data Analysis: The concentration of this compound that inhibits 50% of viral infection (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Pharmacokinetic Studies in Animal Models (e.g., Rats and Dogs)
-
Compound Administration: A defined dose of this compound is administered to the animals, typically via oral gavage and intravenous injection in separate groups to determine oral bioavailability.
-
Blood Sampling: Blood samples are collected at various time points after administration.
-
Plasma Preparation: Plasma is separated from the blood samples.
-
Compound Quantification: The concentration of this compound in the plasma samples is measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and oral bioavailability (F%), are calculated from the plasma concentration-time data.
Short-Term Toxicity Studies (e.g., 7-day study in Rats and Dogs)
-
Dosing: Animals are administered daily doses of this compound at multiple dose levels for 7 consecutive days. A control group receives a vehicle.
-
Clinical Observations: Animals are monitored daily for any signs of toxicity, such as changes in behavior, appearance, or body weight.
-
Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis to assess organ function.
-
Necropsy and Histopathology: Animals are euthanized, and a thorough gross examination of all organs is performed. Tissues are collected and examined microscopically for any pathological changes.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves the blockade of the initial step of HIV-1 entry into host cells.
Figure 1: Simplified signaling pathway of HIV-1 entry and its inhibition by this compound.
Figure 2: General preclinical drug discovery workflow leading to a clinical candidate like this compound.
References
An In-depth Technical Guide to Cellular Permeability Assays for CNS Drug Candidates: A Focus on GSK163090
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability of a drug candidate to permeate cellular barriers is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic efficacy. For central nervous system (CNS) drugs, traversing the blood-brain barrier (BBB) is a primary hurdle. In vitro permeability assays are indispensable tools in early drug discovery and development for predicting the in vivo absorption and distribution of new chemical entities. This guide provides a detailed overview of the core principles and methodologies of two widely used permeability assays, the Caco-2 cell-based assay and the Parallel Artificial Membrane Permeability Assay (PAMPA), with a specific focus on the compound GSK163090, a potent 5-HT1A/1B/1D receptor antagonist and serotonin (B10506) reuptake transporter (SERT) inhibitor. While specific quantitative permeability data for GSK163090 is not publicly available, this guide will present representative data for compounds with similar mechanisms of action to illustrate the application and interpretation of these assays.
Core Concepts in Cellular Permeability
Cellular permeability describes the facility with which a substance can cross a biological membrane. This process can occur through several mechanisms:
-
Passive Diffusion: The movement of a substance across a membrane down its concentration gradient, without the aid of a transport protein. This is a key mechanism for many small, lipophilic drugs.
-
Facilitated Diffusion: The movement of a substance across a membrane down its concentration gradient, assisted by a membrane protein.
-
Active Transport: The movement of a substance across a membrane against its concentration gradient, requiring energy and the assistance of a transport protein. Efflux transporters, such as P-glycoprotein (P-gp), are a major consideration in drug development as they can actively pump drugs out of cells, limiting their intracellular concentration and efficacy.
GSK163090: A Profile
GSK163090 is a research compound that has demonstrated potent and selective antagonist activity at serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptors. Additionally, it functions as an inhibitor of the serotonin reuptake transporter (SERT). This dual mechanism of action suggests its potential as a therapeutic agent for CNS disorders such as depression and anxiety. An important characteristic of GSK163090 is that it has been identified as a moderate substrate for P-glycoprotein (P-gp), an efflux transporter highly expressed at the blood-brain barrier. This finding has significant implications for its ability to reach its therapeutic targets within the CNS.
Experimental Protocols for Permeability Assays
Two primary in vitro assays are utilized to assess the permeability of drug candidates: the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay
The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption.[1][2][3][4][5][6][7][8][9] It utilizes a human colorectal adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium.[1][2][3][4][5][6][7][8][9] These cells form tight junctions and express various transporters and efflux pumps, including P-gp, making the model suitable for studying both passive and active transport mechanisms.[3][10]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Permeability: The test compound is added to the apical (upper) chamber, representing the intestinal lumen. Samples are taken from the basolateral (lower) chamber, representing the blood, at various time points.
-
Basolateral to Apical (B-A) Permeability: The test compound is added to the basolateral chamber, and samples are taken from the apical chamber. This direction is used to assess active efflux.
-
-
Inhibitor Co-incubation (Optional): To investigate the involvement of specific efflux transporters like P-gp, the experiment can be repeated in the presence of a known inhibitor, such as verapamil.[10] A significant increase in A-B permeability or a decrease in the efflux ratio in the presence of the inhibitor suggests the compound is a substrate for that transporter.
-
Sample Analysis: The concentration of the test compound in the donor and receiver compartments is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp), a measure of the permeability rate, is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
The efflux ratio (ER) is calculated as the ratio of the B-A Papp to the A-B Papp (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that measures the passive permeability of a compound across an artificial lipid membrane.[11][12][13][14][15][16][17][18][19][20][21] It is a simpler and more rapid alternative to the Caco-2 assay, but it does not account for active transport or paracellular pathways.[11][12][13][14][15][16][17][18][19][20][21]
Methodology:
-
Membrane Preparation: A filter plate (donor plate) is coated with a solution of lipids (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.[17][20]
-
Assay Setup: The donor plate is placed into a receiver plate containing a buffer solution.
-
Compound Addition: The test compound is added to the donor compartment.
-
Incubation: The "sandwich" plate is incubated for a defined period (typically 4-16 hours) to allow the compound to diffuse across the artificial membrane into the acceptor compartment.
-
Sample Analysis: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis: The effective permeability (Pe) is calculated. The interpretation of PAMPA data often involves classifying compounds as having low or high passive permeability based on established cutoff values.[11]
Data Presentation: Representative Permeability of Serotonin Reuptake Inhibitors and a 5-HT1A Receptor Agonist
As specific permeability data for GSK163090 is not available, the following tables summarize reported Caco-2 and PAMPA permeability values for other well-characterized serotonin reuptake inhibitors (SSRIs) and a 5-HT1A receptor agonist. This data serves to illustrate the expected range of permeability for compounds with similar pharmacological targets.
Table 1: Caco-2 Permeability Data for Representative Compounds
| Compound | Mechanism of Action | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification |
| Fluoxetine | SSRI | High | Low | High |
| Sertraline | SSRI | High | Moderate | High (P-gp substrate) |
| Paroxetine | SSRI | High | High | High (P-gp substrate) |
| Buspirone | 5-HT1A Receptor Agonist | 11[22] | 1.2[22] | High |
Note: Qualitative descriptions of permeability and efflux are based on literature. Specific numerical values for Papp and ER can vary between laboratories due to differences in experimental conditions.
Table 2: PAMPA Permeability Data for Representative Compounds
| Compound | Papp (10⁻⁶ cm/s) | Permeability Classification |
| Fluoxetine | > 5 | High |
| Sertraline | < 5 | Low to Moderate |
Note: PAMPA permeability classifications are based on general industry standards where a Papp value > 1.5-5 x 10⁻⁶ cm/s is often considered high.[11][23]
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the assessment of GSK163090.
Caption: Workflow of a Caco-2 bidirectional permeability assay.
Caption: General workflow for the Parallel Artificial Membrane Permeability Assay.
Caption: Mechanism of SERT inhibition by GSK163090.
Caption: Antagonistic action of GSK163090 at the 5-HT1A receptor.
Conclusion and Future Directions
The in vitro permeability assays described in this guide are essential for characterizing the drug-like properties of CNS candidates such as GSK163090. The Caco-2 assay provides a comprehensive assessment of both passive and active transport mechanisms, while the PAMPA offers a high-throughput method for evaluating passive permeability. The finding that GSK163090 is a moderate P-gp substrate underscores the importance of using a multi-faceted approach to permeability screening. Future studies should aim to generate specific Caco-2 and PAMPA data for GSK163090 to more accurately predict its in vivo BBB penetration and oral bioavailability. Furthermore, in vivo microdialysis studies in animal models would be invaluable for confirming the extent to which GSK163090 can reach its targets in the brain and exert its pharmacological effects. A thorough understanding of the permeability and transport characteristics of GSK163090 will be critical for its continued development as a potential therapeutic for CNS disorders.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dev.drugbank.com [dev.drugbank.com]
- 4. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 7. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. ADME Pampa Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. Lipid composition effect on permeability across PAMPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 21. Frontiers | Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors [frontiersin.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Reliability of in vitro and in vivo methods for predicting P-glycoprotein effect on antidepressants delivery to the brain - PMC [pmc.ncbi.nlm.nih.gov]
The GSK3 Inhibitor CHIR-99021: A Technical Guide to its Effects on the Wnt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway is a crucial and highly conserved pathway involved in embryonic development, cell proliferation, differentiation, and tissue homeostasis. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and neurodegenerative disorders. A key negative regulator of the canonical Wnt pathway is Glycogen Synthase Kinase 3 (GSK3). The small molecule CHIR-99021, an aminopyrimidine derivative, is a potent and highly selective inhibitor of GSK3α and GSK3β.[1][2] By inhibiting GSK3, CHIR-99021 effectively activates the Wnt/β-catenin signaling cascade, making it an invaluable tool for studying Wnt pathway dynamics and a potential therapeutic agent. This technical guide provides an in-depth overview of the effects of CHIR-99021 on the Wnt signaling pathway, including quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action
In the absence of a Wnt ligand ("Wnt-OFF" state), β-catenin, a central component of the pathway, is phosphorylated by a destruction complex that includes GSK3, Axin, and Adenomatous Polyposis Coli (APC).[3][4] This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation. The presence of a Wnt ligand ("Wnt-ON" state) leads to the inhibition of the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[3] In the nucleus, β-catenin acts as a coactivator for T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, leading to the expression of Wnt target genes.[3]
CHIR-99021 mimics the "Wnt-ON" state by directly inhibiting the kinase activity of GSK3. This inhibition prevents the phosphorylation and subsequent degradation of β-catenin, leading to its stabilization, nuclear accumulation, and the activation of Wnt target gene transcription.[3][4]
Quantitative Data
The following tables summarize the quantitative data regarding the activity and efficacy of CHIR-99021.
| Parameter | Target | Value | Reference |
| IC₅₀ | GSK3β | 6.7 nM | [1][2] |
| IC₅₀ | GSK3α | 10 nM | [1][2] |
| Table 1: In vitro inhibitory activity of CHIR-99021 against GSK3 isoforms. |
| Cell-Based Assay | Cell Line | Effective Concentration Range | Observed Effect | Reference |
| Wnt/β-catenin signaling activation | Mouse Embryonic Stem Cells | 3 - 10 µM | Strong induction of TCF/LEF reporter activity | [5][6] |
| Osteoblast Differentiation | ST2 bone marrow stromal cells | 5 µM | Increased expression of osteoblast marker genes | [7] |
| Maintenance of Pluripotency | Mouse Embryonic Stem Cells | 3 µM | In combination with other small molecules, maintains undifferentiated state | [1] |
| TCF/LEF Reporter Assay | Human Neural Stem Cells | 0.1 - 20 µM | Dose-dependent increase in luciferase activity | [8] |
| Table 2: Effective concentrations of CHIR-99021 in various cell-based assays. |
Key Experimental Protocols
TCF/LEF Reporter Assay
This assay is the gold standard for quantifying the transcriptional activity of the canonical Wnt signaling pathway. It utilizes a reporter construct containing multiple TCF/LEF binding sites upstream of a minimal promoter driving the expression of a luciferase gene.
Materials:
-
HEK293 cells (or other suitable cell line)
-
TCF/LEF luciferase reporter vector and a control vector with a constitutively expressed Renilla luciferase (for normalization)
-
Lipofectamine 3000 or other transfection reagent
-
CHIR-99021
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of CHIR-99021 (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are typically expressed as fold induction over the vehicle control.[9][10]
Western Blot for β-catenin Stabilization
This protocol is used to qualitatively and quantitatively assess the accumulation of β-catenin in the cytoplasm and nucleus following treatment with CHIR-99021.
Materials:
-
Cell line of interest
-
CHIR-99021
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-β-catenin, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentration of CHIR-99021 or vehicle for a specified time course (e.g., 0, 2, 4, 8, 24 hours).
-
Cell Lysis and Fractionation (Optional but recommended):
-
For total β-catenin, lyse cells directly in RIPA buffer.
-
For cytoplasmic and nuclear fractions, use a nuclear/cytoplasmic fractionation kit according to the manufacturer's protocol.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against β-catenin. For fractionated samples, also probe for nuclear (Lamin B1) and cytoplasmic (GAPDH) markers to confirm the purity of the fractions.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize β-catenin levels to a loading control (e.g., GAPDH for total or cytoplasmic extracts, Lamin B1 for nuclear extracts).
Visualizations
Conclusion
CHIR-99021 is a powerful and selective tool for the activation of the canonical Wnt signaling pathway through its potent inhibition of GSK3. Its well-characterized mechanism of action and the availability of robust methods for quantifying its effects make it an essential compound for researchers in developmental biology, oncology, and regenerative medicine. The data and protocols provided in this guide offer a solid foundation for the successful application of CHIR-99021 in studies investigating the multifaceted roles of the Wnt pathway.
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. reprocell.com [reprocell.com]
- 4. agscientific.com [agscientific.com]
- 5. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
- 8. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
The Role of Myeloperoxidase Inhibition in Neurodegenerative Disease: A Technical Guide Focused on Verdiperstat (AZD3241)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation and oxidative stress are critical drivers in the pathology of a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple system atrophy (MSA). A key enzyme implicated in these processes is Myeloperoxidase (MPO), which, when over-activated, contributes to a cycle of cellular damage.[1] This technical guide explores the therapeutic strategy of MPO inhibition for neurodegenerative disease research, with a specific focus on Verdiperstat (formerly AZD3241) , a first-in-class, brain-penetrant, and irreversible MPO inhibitor.[2][3] While the initial query mentioned GSK163929, public data strongly suggests a focus on the MPO pathway is more directly relevant to novel neurodegenerative disease research. This document provides an in-depth look at the mechanism of action, quantitative data from clinical studies, relevant experimental protocols, and key signaling pathways associated with MPO inhibition.
The Role of Myeloperoxidase (MPO) in Neurodegeneration
Myeloperoxidase is a heme-containing peroxidase enzyme primarily found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes and microglia.[4] In a healthy immune response, MPO plays a vital role in pathogen defense by catalyzing the reaction of hydrogen peroxide (H₂O₂) with chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent antimicrobial agent.[1][5]
However, in the context of chronic neuroinflammation associated with neurodegenerative diseases, this process becomes maladaptive. MPO expression and activity are significantly increased in brain regions affected by Alzheimer's and Parkinson's disease.[6] The overproduction of MPO-derived oxidants like HOCl leads to:
-
Oxidative Stress: Damage to lipids, proteins, and DNA, contributing to neuronal injury and death.[1]
-
Increased Neuroinflammation: MPO activity can activate microglia and astrocytes, perpetuating a damaging inflammatory cycle.[7][8]
-
Protein Aggregation: MPO-induced oxidative stress can contribute to the nitration of proteins like α-synuclein, potentially exacerbating its aggregation in synucleinopathies.[9]
Inhibiting MPO is therefore a promising therapeutic strategy to break this cycle of oxidative stress and neuroinflammation, potentially slowing disease progression.[1][10]
Verdiperstat (AZD3241): A Case Study in MPO Inhibition
Verdiperstat is an investigational, orally administered, small molecule that acts as a selective and irreversible inhibitor of the MPO enzyme.[3][7] It has been the subject of multiple clinical trials for neurodegenerative conditions, including Multiple System Atrophy (MSA), Amyotrophic Lateral Sclerosis (ALS), and Parkinson's disease.[1][2][7][8]
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize key quantitative findings from studies involving Verdiperstat.
| Parameter | Value | Disease Model / Population | Reference |
| IC₅₀ | 630 nM | In vitro enzyme assay | [3] |
| Clinical Trial Dosage | 600 mg, twice daily (oral) | Parkinson's Disease, Multiple System Atrophy (MSA), ALS | [2][7][8][11] |
| Target Engagement | Significant reduction in microglial activation marker ((¹¹)C-PBR28 binding) in the brain. | Patients with Parkinson's Disease | [7][8] |
| Efficacy Endpoint | 13-16% reduction in total distribution volume of (¹¹)C-PBR28 in nigrostriatal regions after 8 weeks. | Patients with Parkinson's Disease | [7][8] |
| Efficacy Endpoint | Trends toward reduced global and regional brain atrophy observed via volumetric MRI. | Patients with Multiple System Atrophy (MSA) | [11] |
| Preclinical Efficacy | Reduced neurodegeneration and microglial activation in a mouse model of MSA. | Transgenic Mouse Model of MSA | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and processes involved in MPO-driven neurodegeneration and its inhibition is crucial for understanding the therapeutic rationale.
Caption: Pathological cascade of MPO-driven neurodegeneration and the inhibitory action of Verdiperstat.
References
- 1. What is Verdiperstat used for? [synapse.patsnap.com]
- 2. Biohaven Completes Enrollment Of Verdiperstat Arm Of Pivotal Healey ALS Platform Trial Conducted By The Healey Center For ALS At Massachussetts General Hospital [prnewswire.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Targeting Myeloperoxidase to Reduce Neuroinflammation in X‐Linked Dystonia Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Myeloperoxidase | BioGenex [biogenex.com]
- 6. Myeloperoxidase-immunoreactive cells are significantly increased in brain areas affected by neurodegeneration in Parkinson’s and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the myeloperoxidase inhibitor AZD3241 on microglia: a PET study in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Targeting Myeloperoxidase to Reduce Neuroinflammation in X-Linked Dystonia Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdsabstracts.org [mdsabstracts.org]
Metabolic Stability of GSK-A, a Novel Selective Serotonin Reuptake Inhibitor, in Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro metabolic stability of GSK-A, a novel selective serotonin (B10506) reuptake inhibitor (SSRI). The document details the experimental protocols for assessing metabolic stability using liver microsomes from various species, presents quantitative data for key pharmacokinetic parameters, and illustrates the relevant biological pathways and experimental workflows. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the preclinical metabolic profile of GSK-A.
Introduction
The metabolic stability of a new chemical entity is a critical parameter evaluated during early drug discovery and development. It provides an initial assessment of a compound's susceptibility to biotransformation, primarily by drug-metabolizing enzymes located in the liver. Liver microsomes, which are subcellular fractions of the endoplasmic reticulum, contain a high concentration of these enzymes, particularly the cytochrome P450 (CYP) superfamily, and are a standard in vitro model for these assessments.[1][2] By measuring the rate of disappearance of a parent compound in the presence of liver microsomes, we can determine its intrinsic clearance (CLint) and in vitro half-life (t1/2).[3][4] This data is crucial for predicting the in vivo hepatic clearance, which in turn influences the drug's bioavailability and dosing regimen.
GSK-A is a novel selective serotonin reuptake inhibitor (SSRI). The primary mechanism of action for SSRIs is the inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. This enhancement of serotonergic neurotransmission is believed to be responsible for their therapeutic effects in treating depressive and anxiety disorders.
This guide summarizes the metabolic stability of GSK-A in liver microsomes from four different species: human, rat, mouse, and dog. The inclusion of multiple species allows for an evaluation of inter-species differences in metabolism, which is vital for selecting the appropriate animal models for further preclinical safety and efficacy studies.
Quantitative Data Summary
The metabolic stability of GSK-A was assessed in pooled liver microsomes from human, rat, mouse, and dog. The following table summarizes the in vitro half-life (t1/2) and intrinsic clearance (CLint) values determined from these studies.
| Species | In Vitro Half-life (t1/2) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Human | 45.8 | 15.1 |
| Rat | 25.2 | 27.5 |
| Mouse | 18.9 | 36.7 |
| Dog | 60.1 | 11.5 |
Table 1: Metabolic Stability of GSK-A in Liver Microsomes from Different Species. The data indicates that GSK-A has moderate metabolic stability in human and dog liver microsomes and is metabolized more rapidly in rat and mouse liver microsomes.
Experimental Protocols
The following protocol details the methodology used to determine the metabolic stability of GSK-A in liver microsomes.
Materials and Reagents
-
Test Compound: GSK-A
-
Liver Microsomes: Pooled male liver microsomes from human, rat (Sprague-Dawley), mouse (CD-1), and dog (Beagle) (purchased from a commercial vendor).
-
Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Buffer: 100 mM Potassium phosphate (B84403) buffer (pH 7.4).
-
Organic Solvent: Acetonitrile (B52724) (ACN) for reaction termination.
-
Internal Standard (IS): A suitable compound for LC-MS/MS analysis.
-
Positive Control: A compound with known metabolic instability in liver microsomes (e.g., verapamil, testosterone).
Incubation Procedure
-
Preparation of Incubation Mixture: A master mix is prepared containing the potassium phosphate buffer and liver microsomes (final protein concentration of 0.5 mg/mL).
-
Pre-incubation: The master mix is pre-incubated at 37°C for 5 minutes in a shaking water bath.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system to the pre-incubated master mix, followed immediately by the addition of GSK-A (final concentration of 1 µM). A control incubation without the NADPH regenerating system is also run to assess for any non-NADPH-dependent degradation.
-
Time Points: Aliquots of the incubation mixture are taken at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is terminated by the addition of cold acetonitrile containing the internal standard.
-
Sample Processing: The terminated samples are centrifuged to precipitate the microsomal proteins. The supernatant is then transferred for LC-MS/MS analysis.
LC-MS/MS Analysis
The concentration of the remaining GSK-A in each sample is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The peak area ratio of GSK-A to the internal standard is used for quantification against a standard curve.
Data Analysis
The percentage of GSK-A remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of the linear portion of this plot gives the rate constant of metabolism (k).
The in vitro half-life (t1/2) is calculated using the following equation: t1/2 = 0.693 / k
The intrinsic clearance (CLint) is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg of microsomal protein/mL)
Visualizations
Signaling Pathway of a Selective Serotonin Reuptake Inhibitor (SSRI)
The following diagram illustrates the mechanism of action of an SSRI like GSK-A at the synaptic cleft.
Caption: SSRI Mechanism of Action
Experimental Workflow for Liver Microsomal Stability Assay
The diagram below outlines the key steps in the experimental workflow for determining the metabolic stability of a compound in liver microsomes.
Caption: Liver Microsomal Stability Assay Workflow
Conclusion
The in vitro metabolic stability studies indicate that GSK-A exhibits moderate stability in human and dog liver microsomes, suggesting a potentially lower hepatic clearance in these species. The higher clearance observed in rodent microsomes should be taken into consideration when interpreting data from preclinical studies in these species and for interspecies scaling. These findings provide a foundational understanding of the metabolic profile of GSK-A and are instrumental in guiding further non-clinical and clinical development.
References
Methodological & Application
Dissolving GSK163092 for In Vivo Studies: Application Notes and Protocols
Disclaimer: Specific solubility data and established in vivo formulations for GSK163092 are not publicly available. The following application notes and protocols provide a general framework for the formulation development of a poorly water-soluble compound for in vivo studies and are based on established practices in preclinical research. These are intended as a starting point for researchers, and compound-specific optimization is essential.
Introduction
GSK163092 is a research compound with limited publicly available information regarding its physicochemical properties. For in vivo studies to yield reliable and reproducible results, appropriate formulation is critical, especially for compounds with low aqueous solubility. This document outlines a systematic approach to determine the solubility of a compound like GSK163092 and provides example protocols for preparing formulations suitable for in vivo administration in animal models.
Physicochemical Characterization: Solubility Assessment
A crucial first step in formulation development is to determine the solubility of the compound in a range of pharmaceutically acceptable solvents. This information will guide the selection of an appropriate vehicle for in vivo studies.
Experimental Protocol: Kinetic Solubility Assessment
Objective: To rapidly assess the solubility of a compound in various solvents to guide formulation strategy.
Materials:
-
GSK163092 powder
-
Selection of solvents (e.g., DMSO, Ethanol, PEG 400, Propylene Glycol, Saline, Water)
-
96-well plates
-
Plate shaker
-
UV-Vis plate reader or HPLC-UV
Procedure:
-
Prepare a high-concentration stock solution of GSK163092 in 100% DMSO (e.g., 10-20 mM).
-
In a 96-well plate, add the test solvents.
-
Add the GSK163092 DMSO stock solution to the solvents in a stepwise manner, mixing thoroughly after each addition.
-
After each addition, visually inspect the wells for any signs of precipitation.
-
The concentration at which precipitation is first observed is the kinetic solubility.
-
For a more quantitative assessment, the plate can be centrifuged to pellet any precipitate, and the concentration of the compound remaining in the supernatant can be determined using a UV-Vis plate reader or HPLC-UV.[1]
Data Presentation: Example Solubility Profile
The following table presents a hypothetical solubility profile for a compound with poor water solubility, for illustrative purposes.
| Solvent/Vehicle System | Estimated Solubility (mg/mL) | Observations |
| Water | < 0.01 | Insoluble |
| Saline (0.9% NaCl) | < 0.01 | Insoluble |
| Dimethyl Sulfoxide (DMSO) | > 100 | Freely Soluble |
| Ethanol (100%) | ~10 | Soluble |
| Polyethylene (B3416737) Glycol 400 (PEG 400) | > 50 | Soluble |
| Propylene Glycol (PG) | > 50 | Soluble |
| 10% DMSO in Saline | ~0.1 | Slight precipitation observed |
| 10% DMSO / 40% PEG 400 / 50% Saline | ~5 | Clear solution |
| 10% DMSO / 5% Tween 80 / 85% Saline | ~2 | Clear solution |
In Vivo Formulation Protocols
Based on the solubility assessment, a suitable vehicle can be selected to achieve the desired dosing concentration. For poorly water-soluble compounds, co-solvent systems are commonly employed.
Protocol 1: DMSO/PEG-based Formulation (for Oral or Injection)
This formulation is a common choice for compounds that are soluble in organic solvents but require dilution in an aqueous vehicle for administration.
Materials:
-
GSK163092 powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG 400), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade or Water for Injection
-
Sterile vials and syringes
Procedure:
-
Weigh the required amount of GSK163092 powder and place it in a sterile vial.
-
Add DMSO to the vial to dissolve the compound completely. Vortex or sonicate briefly if necessary to ensure full dissolution.
-
In a separate sterile tube, prepare the vehicle by mixing PEG 400 and Saline/Water in the desired ratio (e.g., 40% PEG 400 and 50% Saline for a final formulation of 10% DMSO/40% PEG 400/50% Saline).
-
Slowly add the vehicle to the GSK163092/DMSO solution while vortexing to prevent precipitation.
-
Visually inspect the final formulation for clarity. If any precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents).
Protocol 2: DMSO/Tween-based Formulation (for Oral or Injection)
The addition of a surfactant like Tween 80 can help to improve the solubility and stability of the formulation.[2]
Materials:
-
GSK163092 powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile vials and syringes
Procedure:
-
Weigh the required amount of GSK163092 powder and place it in a sterile vial.
-
Add DMSO to the vial to dissolve the compound completely.
-
In a separate sterile tube, add the Tween 80.
-
Slowly add the GSK163092/DMSO solution to the Tween 80 and mix thoroughly.
-
Gradually add the saline to the DMSO/Tween 80/compound mixture while continuously vortexing.
-
Ensure the final solution is clear and free of any precipitate.
Visualizations
Experimental Workflow for Formulation Development
Caption: Workflow for the development of an in vivo formulation for a poorly soluble compound.
Representative Signaling Pathway (Example: Kinase Inhibitor)
As the specific target of GSK163092 is not publicly disclosed, the following diagram illustrates a generic kinase signaling pathway that is often targeted by small molecule inhibitors in drug development.
Caption: A representative MAPK/ERK signaling pathway, a common target for kinase inhibitors.
References
Application Notes and Protocols for GSK3 Inhibition in Neurons
Audience: Researchers, scientists, and drug development professionals.
Note on "GSK163929": An extensive search of the scientific literature did not yield any information on a compound designated "this compound" as a Glycogen Synthase Kinase 3 (GSK3) inhibitor. The following application notes and protocols provide a general framework for inhibiting GSK3 in neurons using well-characterized inhibitors as examples.
Introduction to GSK3 and Its Role in Neurons
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes within the nervous system. In mammals, GSK3 exists as two isoforms, GSK3α and GSK3β, which are encoded by separate genes but share a high degree of homology in their kinase domains. GSK3 is a key downstream regulator in several signaling pathways, including those initiated by Wnt, growth factors (e.g., via the PI3K/Akt pathway), and neurotransmitters.
In neurons, GSK3 is implicated in the regulation of:
-
Neuronal development: Including neurogenesis, neuronal migration, and polarization.
-
Axonal growth and guidance: GSK3 activity can influence the dynamics of the axonal cytoskeleton.
-
Synaptic plasticity: It is involved in both long-term potentiation (LTP) and long-term depression (LTD).
-
Apoptosis and cell survival: Overactivity of GSK3 is often associated with neuronal apoptosis.
Given its central role in these processes, dysregulation of GSK3 activity has been linked to various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, bipolar disorder, and schizophrenia. Consequently, GSK3 has emerged as a significant therapeutic target for the development of novel treatments for these conditions.
GSK3 Signaling Pathway in Neurons
GSK3 activity is tightly regulated by multiple signaling pathways. Unlike many other kinases, GSK3 is typically active under basal conditions and is inhibited upon the activation of specific signaling cascades. The two major inhibitory pathways are the Wnt/β-catenin pathway and the PI3K/Akt pathway.
-
Wnt/β-catenin Pathway: In the absence of a Wnt ligand, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Binding of Wnt to its receptor Frizzled and co-receptor LRP5/6 leads to the recruitment of Dishevelled (Dvl), which in turn inhibits the destruction complex. This prevents β-catenin phosphorylation, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation.
-
PI3K/Akt Pathway: Growth factors, such as insulin (B600854) and neurotrophins, can activate the PI3K/Akt pathway. Activated Akt (also known as Protein Kinase B) directly phosphorylates GSK3β at Serine 9 and GSK3α at Serine 21. This phosphorylation creates a pseudosubstrate that folds into the enzyme's active site, inhibiting its kinase activity.
The following diagram illustrates a simplified overview of the GSK3 signaling pathway in a neuron.
Quantitative Data: Effective Concentrations of GSK3 Inhibitors in Neurons
The effective concentration of a GSK3 inhibitor can vary depending on the specific compound, the neuronal cell type, and the experimental endpoint being measured. The following table summarizes the IC50 values and effective concentration ranges for several commonly used GSK3 inhibitors in neuronal contexts.
| Inhibitor | Target(s) | IC50 | Effective Concentration Range in Neurons | References |
| Lithium (Li+) | GSK3 (non-competitive) | ~1-2 mM | 0.5 - 20 mM | [1][2] |
| AR-A014418 | GSK3 (ATP-competitive) | GSK3β: ~100 nM | 10 nM - 10 µM | [2][3][4] |
| SB-216763 | GSK3 (ATP-competitive) | GSK3α/β: ~34 nM | 1 - 10 µM | [5][6][7] |
| CHIR99021 | GSK3 (ATP-competitive) | GSK3β: 6.7 nM, GSK3α: 10 nM | 100 nM - 10 µM | [8][9][10][11][12] |
| Tideglusib (NP-12) | GSK3 (non-ATP competitive) | GSK3β: ~60 nM | 1 - 10 µM | [13][14][15][16][17] |
| 6-Bromoindirubin-3'-oxime (BIO) | GSK3 (ATP-competitive) | GSK3β: ~5 nM | 5 - 500 nM | |
| Kenpaullone | GSK3, CDKs | GSK3β: ~300 nM | 1 - 20 µM | |
| SB-415286 | GSK3 (ATP-competitive) | GSK3β: ~78 nM | 1 - 30 µM |
Experimental Protocols
Protocol 1: General Procedure for Treating Cultured Neurons with a GSK3 Inhibitor
This protocol provides a general framework for treating primary or immortalized neuronal cell lines with a GSK3 inhibitor to assess its effects on cell viability, signaling pathways, or other cellular functions.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
Appropriate cell culture medium and supplements
-
GSK3 inhibitor of choice
-
Vehicle for inhibitor (e.g., DMSO, sterile water)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., MTT assay kit, lysis buffer for Western blotting, antibodies)
-
Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture and Plating: a. Culture neuronal cells according to standard protocols. b. For experiments, seed cells into appropriate culture plates at a desired density and allow them to adhere and stabilize for 24-48 hours.
-
Preparation of Inhibitor Stock Solution: a. Prepare a high-concentration stock solution of the GSK3 inhibitor in a suitable solvent (typically DMSO). For example, a 10 mM stock solution. b. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Treatment of Neurons: a. On the day of the experiment, thaw an aliquot of the inhibitor stock solution. b. Prepare working solutions of the inhibitor by diluting the stock solution in pre-warmed cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental question. c. Also, prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO) to the culture medium as used for the highest concentration of the inhibitor. d. Carefully remove the old medium from the cultured cells and replace it with the medium containing the GSK3 inhibitor or the vehicle control. e. Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, 24, or 48 hours), depending on the endpoint being measured.
-
Downstream Analysis: a. Following the incubation period, proceed with the desired analysis. This may include:
- Cell Viability/Toxicity Assays (e.g., MTT, LDH): To assess the effect of the inhibitor on cell survival.
- Western Blotting: To analyze the phosphorylation status of GSK3 (e.g., p-GSK3β Ser9) and its downstream targets (e.g., β-catenin, Tau).
- Immunocytochemistry: To visualize changes in protein localization or cellular morphology.
- Gene Expression Analysis (e.g., qRT-PCR): To measure changes in the transcription of GSK3 target genes.
Conclusion
The inhibition of GSK3 in neurons is a powerful tool for investigating its role in various physiological and pathological processes. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the consequences of GSK3 inhibition in the nervous system. Due to the diverse roles of GSK3, it is crucial to carefully select the appropriate inhibitor, concentration, and experimental model to address specific research questions.
References
- 1. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 2. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AR-A014418-based dual Glycogen Synthase Kinase 3β/Histone Deacetylase inhibitors as potential therapeutics for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycogen synthase kinase-3β (GSK-3β) inhibitors AR-A014418 and B6B3O prevent human immunodeficiency virus–mediated neurotoxicity in primary human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Glycogen synthase kinase-3β inhibitor SB216763 promotes DNA repair in ischemic retinal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SB216763 | GSK-3 inhibitor | CAS 280744-09-4 | Buy SB216763 from Supplier InvivoChem [invivochem.com]
- 8. GSK-3 inhibitor CHIR99021 enriches glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. surlab.org [surlab.org]
- 10. stemcell.com [stemcell.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Glycogen Synthase Kinase 3 Inhibition Promotes Adult Hippocampal Neurogenesis in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tideglusib, a chemical inhibitor of GSK3β, attenuates hypoxic-ischemic brain injury in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alzforum.org [alzforum.org]
Application Notes and Protocols: The Use of Tideglusib in a Mouse Model of Alzheimer's Disease
Note on Compound Name: The compound "GSK163929" specified in the query does not correspond to a known therapeutic agent for Alzheimer's disease. This document focuses on Tideglusib (NP-12, NP031112) , a well-researched Glycogen Synthase Kinase 3 (GSK-3) inhibitor studied in preclinical Alzheimer's disease mouse models. Tideglusib's mechanism is highly relevant to the presumed target of the original query.
Introduction
Alzheimer's disease (AD) is characterized by two main pathological hallmarks: the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] Glycogen Synthase Kinase 3β (GSK-3β) is a crucial serine/threonine kinase implicated in both of these pathways.[2] GSK-3β activity is elevated in the brains of AD patients, where it directly phosphorylates tau, promoting NFT formation, and influences the processing of Amyloid Precursor Protein (APP), leading to increased Aβ production.[1][3]
Tideglusib is an irreversible, non-ATP-competitive small molecule inhibitor of GSK-3β.[3][4] Its therapeutic rationale is based on the hypothesis that inhibiting GSK-3β will counteract tau hyperphosphorylation and reduce amyloid deposition.[5] Preclinical studies in various transgenic mouse models of AD have demonstrated that Tideglusib can reduce key pathological markers, prevent neuronal loss, and reverse cognitive deficits.[4][5][6] These notes provide an overview of its mechanism, key preclinical findings, and detailed protocols for its application in a research setting.
Mechanism of Action
Tideglusib exerts its neuroprotective effects by directly inhibiting the catalytic activity of GSK-3β. This intervention impacts multiple downstream pathways central to Alzheimer's disease pathology.
-
Reduction of Tau Hyperphosphorylation : GSK-3β is a primary kinase responsible for the abnormal hyperphosphorylation of the tau protein.[4] By inhibiting GSK-3β, Tideglusib reduces tau phosphorylation, which in turn is expected to decrease the formation of NFTs, thereby preserving microtubule stability and neuronal integrity.[2]
-
Modulation of Amyloid-β Production : GSK-3β activity can influence the amyloidogenic processing of APP. Inhibition of GSK-3β has been shown to lower brain amyloid plaque load in animal models.[3][4]
-
Anti-inflammatory and Neuroprotective Effects : Tideglusib administration has been reported to inhibit the activation of microglia and astrocytes, suggesting a potent anti-inflammatory effect.[3] Furthermore, by modulating pathways involved in cell survival and apoptosis, it prevents neuronal loss and promotes neurogenesis.[4][5]
Signaling Pathway Diagram
Caption: Tideglusib inhibits GSK-3β, blocking pathways leading to NFTs and Aβ plaques.
Data Presentation: Preclinical Efficacy in Mouse Models
Sustained oral administration of Tideglusib to transgenic Alzheimer's disease mouse models has been shown to significantly ameliorate multiple pathological hallmarks and improve cognitive function.[4][6]
| Parameter | Mouse Model | Treatment Details | Observed Effect | Reference |
| Cognitive Performance | APP x Tau Transgenic | Chronic oral treatment (3 months) | Improvement in Morris Water Maze test performance | [6] |
| Tau Phosphorylation | APP x Tau Transgenic | Chronic oral treatment (3 months) | Significant decrease in hyperphosphorylated tau levels | [4][6] |
| Amyloid Deposition | APP x Tau Transgenic | Chronic oral treatment (3 months) | Reduction in β-amyloid plaque load in cortex and hippocampus | [4][6] |
| Gliosis | APP x Tau Transgenic | Chronic oral treatment (3 months) | Reduction in plaque-associated astrocytic proliferation | [4][6] |
| Neuronal Loss | APP x Tau Transgenic | Chronic oral treatment (3 months) | Prevention of neuronal death in cortex and hippocampus | [4][6] |
| TDP-43 Phosphorylation | Prp-hTDP-43 (A315T) | 200 mg/kg/day p.o. for 50 days | Reduction of increased TDP-43 phosphorylation in the spinal cord | [7][8] |
| Cerebral Infarct Volume | Neonatal Hypoxia-Ischemia | 5 mg/kg i.p. (single dose) | Significant reduction in infarct volume at 24h and 7 days | [9] |
Experimental Protocols
The following protocols are synthesized from methodologies reported in preclinical studies of Tideglusib and other GSK-3 inhibitors.
Protocol 1: Chronic Oral Administration in an AD Mouse Model
This protocol describes the long-term treatment of a transgenic AD mouse model (e.g., APP/PS1 or 3xTg-AD) to assess the therapeutic efficacy of Tideglusib.
1. Animal Model:
-
Species: Mouse
-
Strain: APP/PS1, 3xTg-AD, or other relevant AD model.
-
Age: Begin treatment at an age when pathology is known to develop (e.g., 6 months). Use age-matched wild-type littermates as controls.
2. Materials:
-
Tideglusib powder
-
Vehicle solution: Corn oil or 0.5% carboxymethylcellulose (CMC) in water.
-
Oral gavage needles (20-22 gauge, curved).
-
Animal scale.
3. Drug Preparation:
-
Prepare a stock solution of Tideglusib in the chosen vehicle. A common dose is 200 mg/kg.[8] For a 25g mouse, this would be 5 mg.
-
If the desired final volume for gavage is 100 µL (0.1 mL), the concentration should be 50 mg/mL.
-
Vortex or sonicate the suspension thoroughly before each use to ensure homogeneity.
4. Dosing Procedure:
-
Frequency: Once daily.
-
Duration: 3-4 months.[6]
-
Procedure:
-
Weigh each mouse daily or weekly to adjust the dose accurately.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus.
-
Administer the calculated volume of Tideglusib suspension or vehicle to the respective groups.
-
Monitor animals for any signs of distress post-administration.
-
5. Endpoint Analysis:
-
Behavioral Testing: Perform cognitive tests like the Morris Water Maze or Y-maze during the final weeks of treatment.
-
Tissue Collection: At the end of the treatment period, euthanize animals and perfuse with saline followed by 4% paraformaldehyde (for histology) or collect fresh brain tissue (for biochemistry).
-
Analysis: Perform immunohistochemistry for Aβ plaques (e.g., 4G8 antibody) and phosphorylated tau (e.g., AT8 antibody), and Western blotting or ELISA to quantify protein levels.
Protocol 2: Morris Water Maze (MWM) for Spatial Memory
1. Apparatus:
-
A circular pool (120-150 cm diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform (10 cm diameter) submerged 1 cm below the water surface.
-
Video tracking system to record the swim paths.
-
Distal visual cues placed around the pool.
2. Procedure:
-
Acquisition Phase (5 days):
-
Conduct 4 trials per mouse per day.
-
For each trial, gently place the mouse into the water facing the pool wall from one of four starting positions (N, S, E, W).
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60s, guide it to the platform and allow it to remain there for 15s.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Allow the mouse to swim for 60 seconds, starting from a novel position.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
3. Data Analysis:
-
Compare the escape latencies across days between the Tideglusib-treated and vehicle-treated groups.
-
In the probe trial, compare the percentage of time spent in the target quadrant between groups.
Experimental Workflow Diagram
Caption: Workflow for a preclinical study of Tideglusib in an AD mouse model.
Conclusion
Tideglusib has demonstrated significant promise in preclinical mouse models of Alzheimer's disease by targeting GSK-3β, a key pathological driver. It effectively reduces both amyloid and tau pathology while ameliorating cognitive deficits. The protocols outlined here provide a framework for researchers to further investigate the therapeutic potential of GSK-3β inhibitors in the context of neurodegenerative diseases. Careful experimental design, including appropriate animal models and endpoint analyses, is critical for obtaining robust and translatable results.
References
- 1. Integrative machine learning and molecular simulation approaches identify GSK3β inhibitors for neurodegenerative disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzforum.org [alzforum.org]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Tideglusib, a Non-ATP Competitive Inhibitor of GSK-3β as a Drug Candidate for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tideglusib, a chemical inhibitor of GSK3β, attenuates hypoxic-ischemic brain injury in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-GSK3β (Ser9) Following Treatment with a GSK3 Inhibitor
These application notes provide a detailed protocol for the detection of phosphorylated Glycogen (B147801) Synthase Kinase 3β at serine 9 (p-GSK3β Ser9) by Western blot in cell lysates following treatment with a GSK3 inhibitor. Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis.[1] The activity of GSK3β is primarily regulated by inhibitory phosphorylation at the Ser9 residue, often mediated by the PI3K/Akt signaling pathway.[1] Small molecule inhibitors are frequently used to study the function of GSK3. This protocol is designed for researchers, scientists, and drug development professionals investigating GSK3 signaling pathways.
Signaling Pathway of GSK3β Regulation and Inhibition
The diagram below illustrates the canonical PI3K/Akt signaling pathway leading to the phosphorylation and subsequent inhibition of GSK3β. Upon activation by growth factors, Akt phosphorylates GSK3β at Ser9, rendering it inactive. An ATP-competitive GSK3 inhibitor directly blocks the kinase activity of GSK3β, preventing the phosphorylation of its downstream substrates.
Caption: GSK3β signaling pathway and point of inhibition.
Experimental Protocol
This protocol outlines the steps for treating cells with a GSK3 inhibitor, preparing cell lysates, and performing a Western blot to detect p-GSK3β (Ser9) and total GSK3β.
Materials and Reagents:
-
Cell Lines: Appropriate cell line (e.g., HEK293T, Jurkat, or a cell line relevant to the research question)
-
Cell Culture Medium: As required for the specific cell line
-
GSK3 Inhibitor (e.g., this compound): Dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS): Ice-cold
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and Phosphatase Inhibitor Cocktails: (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)
-
Running Buffer: (e.g., MOPS or MES SDS Running Buffer)
-
Transfer Buffer: (e.g., NuPAGE™ Transfer Buffer)
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-GSK3β (Ser9) antibody
-
Mouse or Rabbit anti-total GSK3β antibody
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Imaging System: (e.g., Chemidoc)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The following day, treat the cells with the GSK3 inhibitor at various concentrations (e.g., a dose-range of 1, 5, 10, 25 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 1, 6, 12, or 24 hours).
-
-
Preparation of Cell Lysates:
-
After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Antibody Incubation and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-GSK3β (Ser9) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total GSK3β and a loading control on the same membrane, the membrane can be stripped using a mild stripping buffer.
-
After stripping, block the membrane again and probe with the primary antibody for total GSK3β, followed by the secondary antibody and detection as described above.
-
Repeat the stripping and re-probing process for the loading control antibody.
-
Western Blot Workflow Diagram
The following diagram outlines the major steps in the Western blot protocol.
Caption: A streamlined workflow for Western blot analysis.
Data Presentation
The results of the Western blot can be quantified by densitometry using image analysis software. The intensity of the p-GSK3β (Ser9) band should be normalized to the intensity of the total GSK3β band, and subsequently to the loading control, to account for any variations in protein loading. The data can be presented in a tabular format for clear comparison.
Table 1: Densitometric Analysis of p-GSK3β (Ser9) and Total GSK3β Levels
| Treatment Group | Concentration (µM) | Normalized p-GSK3β (Ser9) / Total GSK3β Ratio (Arbitrary Units) |
| Vehicle Control | 0 | 1.00 ± 0.08 |
| This compound | 1 | 1.85 ± 0.12 |
| This compound | 5 | 2.54 ± 0.15 |
| This compound | 10 | 3.21 ± 0.20 |
| This compound | 25 | 3.18 ± 0.18 |
Data are presented as mean ± standard error of the mean (SEM) from three independent experiments. An increase in the p-GSK3β (Ser9) / Total GSK3β ratio is indicative of GSK3β inhibition.
References
Application Notes and Protocols for GSK163929 (GSK690693) in Insulin Signaling Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK163929, also known in research literature as GSK690693, is a potent, ATP-competitive, pan-Akt kinase inhibitor. It targets all three Akt isoforms (Akt1, Akt2, and Akt3) and is a valuable tool for investigating the role of Akt signaling in various cellular processes, including insulin-mediated metabolic control. The insulin (B600854) signaling pathway is a crucial regulator of glucose homeostasis, and its dysregulation is a hallmark of metabolic diseases such as type 2 diabetes. Akt is a central node in this pathway, and its inhibition by this compound allows for the precise dissection of its downstream effects on glucose uptake, glycogen (B147801) synthesis, and other metabolic events.
These application notes provide an overview of this compound's mechanism of action, quantitative data on its activity, and detailed protocols for its use in insulin signaling experiments.
Mechanism of Action in the Context of Insulin Signaling
Insulin initiates its effects by binding to the insulin receptor (IR), a receptor tyrosine kinase.[1] This binding triggers the autophosphorylation of the receptor and the subsequent phosphorylation of insulin receptor substrate (IRS) proteins.[1] Phosphorylated IRS proteins serve as docking sites for various signaling molecules, including phosphatidylinositol 3-kinase (PI3K). PI3K activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates Akt.[2]
Activated Akt mediates many of insulin's metabolic effects by phosphorylating a range of downstream substrates.[2] Key substrates in the context of glucose metabolism include:
-
AS160 (Akt substrate of 160 kDa) : Phosphorylation of AS160 is a critical step in the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose uptake into muscle and adipose tissues.[1][3]
-
Glycogen Synthase Kinase 3 (GSK3) : Akt phosphorylates and inactivates GSK3, a negative regulator of glycogen synthase.[4] This inactivation promotes the synthesis of glycogen, the storage form of glucose.[4]
-
FOXO Transcription Factors : Akt phosphorylation of FOXO proteins leads to their exclusion from the nucleus, thereby inhibiting the expression of genes involved in gluconeogenesis.[2]
This compound, as an ATP-competitive inhibitor of Akt, blocks the phosphorylation of these and other substrates, thereby inhibiting the downstream metabolic actions of insulin. This makes it a powerful tool for studying insulin resistance and the specific role of Akt in glucose metabolism.
Data Presentation
Quantitative Data for this compound (GSK690693)
| Parameter | Target | Value | Cell Line/Assay Condition | Reference |
| IC50 | Akt1 | 2 nM | Cell-free kinase assay | [5][6] |
| Akt2 | 13 nM | Cell-free kinase assay | [5][6] | |
| Akt3 | 9 nM | Cell-free kinase assay | [5][6] | |
| PKA | 24 nM | Cell-free kinase assay | [7] | |
| PrkX | 5 nM | Cell-free kinase assay | [7] | |
| PKC isozymes | 2-21 nM | Cell-free kinase assay | [7] | |
| AMPK | 50 nM | Cell-free kinase assay | [7] | |
| DAPK3 | 81 nM | Cell-free kinase assay | [7] | |
| Cellular IC50 | p-GSK3β (Ser9) Inhibition | 43 - 150 nM | Various tumor cell lines | [6] |
| Cell Proliferation (T47D) | 72 nM | 72-hour incubation | [7] | |
| Cell Proliferation (ZR-75-1) | 79 nM | 72-hour incubation | [7] | |
| Cell Proliferation (BT474) | 86 nM | 72-hour incubation | [7] | |
| Cell Proliferation (HCC1954) | 119 nM | 72-hour incubation | [7] | |
| Cell Proliferation (LNCaP) | 147 nM | 72-hour incubation | [7] |
Note: this compound is highly potent against Akt isoforms but also shows activity against other kinases in the AGC family at nanomolar concentrations. This should be considered when interpreting experimental results.
Mandatory Visualizations
Caption: Insulin signaling pathway and the inhibitory action of this compound on Akt.
Caption: Experimental workflow for Western blot analysis of insulin signaling.
Caption: Workflow for a radiolabeled glucose uptake assay.
Experimental Protocols
Protocol 1: Western Blot Analysis of Insulin-Stimulated Akt Signaling in Differentiated 3T3-L1 Adipocytes
Objective: To determine the effect of this compound on the phosphorylation of Akt and its downstream substrates (GSK3β and AS160) in response to insulin stimulation.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
This compound (dissolved in DMSO)
-
Human Insulin
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (p-Akt Ser473, Total Akt, p-GSK3β Ser9, Total GSK3β, p-AS160 Thr642, Total AS160)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes according to standard protocols.
-
Serum Starvation: Once differentiated, serum starve the adipocytes in DMEM containing 0.2% BSA for 4-6 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1 hour. Include a vehicle control (DMSO).
-
Insulin Stimulation: Stimulate the cells with 100 nM insulin for 15 minutes.
-
Cell Lysis: Immediately after stimulation, wash the cells twice with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 2: 2-Deoxy-D-[³H]-Glucose Uptake Assay in Differentiated L6 Myotubes
Objective: To measure the effect of this compound on insulin-stimulated glucose uptake.
Materials:
-
Differentiated L6 myotubes
-
α-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound (dissolved in DMSO)
-
Human Insulin
-
2-deoxy-D-[³H]-glucose
-
Cytochalasin B
-
0.1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture and differentiate L6 myoblasts into myotubes in 24-well plates.
-
Serum Starvation: Serum starve the myotubes in α-MEM for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the cells with this compound at desired concentrations (e.g., 0, 10, 100, 1000 nM) in KRH buffer for 30 minutes.
-
Insulin Stimulation: Add insulin (100 nM) to the wells and incubate for 20 minutes.
-
Glucose Uptake:
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]-glucose (0.5 µCi/ml) and unlabeled 2-deoxy-D-glucose (to a final concentration of 10 µM).
-
Incubate for 10 minutes.
-
To determine non-specific uptake, include a set of wells treated with cytochalasin B (10 µM).
-
-
Termination and Lysis:
-
Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.
-
Lyse the cells in 0.1 M NaOH.
-
-
Scintillation Counting:
-
Transfer an aliquot of the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (from cytochalasin B-treated wells) from all other values.
-
Normalize the data to the protein concentration of each well.
-
Express the results as a percentage of the insulin-stimulated control.
-
Concluding Remarks
This compound is a valuable pharmacological tool for elucidating the role of Akt in insulin signaling and glucose metabolism. The provided protocols offer a starting point for researchers to investigate the effects of this inhibitor in relevant cellular models. It is important to note that this compound can induce hyperglycemia in vivo due to its on-target effects of inhibiting peripheral glucose uptake and promoting hepatic glycogenolysis.[4][7] This should be taken into consideration when designing and interpreting in vivo studies. Careful dose-response experiments are recommended to determine the optimal concentration for specific cell types and experimental conditions.
References
- 1. Increased phosphorylation of Akt substrate of 160 kDa (AS160) in rat skeletal muscle in response to insulin or contractile activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of glucose uptake in adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insulin-stimulated phosphorylation of the Akt substrate AS160 is impaired in skeletal muscle of type 2 diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Immunofluorescence Staining Following GSK163092 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization of specific proteins within cells.[1] This method is invaluable in drug development for assessing the impact of a compound on cellular architecture and protein trafficking. These application notes provide a detailed protocol for performing immunofluorescence staining on cultured cells following exposure to the hypothetical compound GSK163092. The protocol is designed to be a robust starting point, which can be optimized for specific cell lines and antibodies.
The underlying principle of indirect immunofluorescence involves fixing cells to preserve their structure, permeabilizing the cell membranes to allow antibody entry, and using a primary antibody to specifically bind to the protein of interest.[2] A secondary antibody, conjugated to a fluorophore, then binds to the primary antibody, allowing for visualization via fluorescence microscopy.[2][3]
Potential Applications
-
Target Engagement and Validation: Visualizing changes in the localization of a target protein after GSK163092 treatment can provide evidence of drug-target interaction.
-
Pathway Analysis: Observing the translocation of key signaling proteins (e.g., from the cytoplasm to the nucleus) can elucidate the signaling pathways affected by GSK163092.
-
Phenotypic Screening: Assessing morphological changes or the localization of multiple proteins simultaneously can be part of a high-content screening approach to understand the compound's effects.
-
Toxicity and Off-Target Effects: Changes in the localization of proteins in organelles like mitochondria or the endoplasmic reticulum could indicate potential cellular stress or off-target effects.[4]
Quantitative Data Summary
Following immunofluorescence imaging, quantitative analysis is crucial for obtaining objective and reproducible data. The table below provides a template for summarizing such data. Image analysis software (e.g., ImageJ/Fiji, CellProfiler) can be used to measure fluorescence intensity in different cellular compartments.
| Treatment Group | Protein of Interest | Cellular Compartment | Mean Fluorescence Intensity (± SD) | % of Cells Showing Localization Change | Statistical Significance (p-value) |
| Vehicle Control | Protein X | Cytoplasm | 150.2 (± 15.8) | 5% | - |
| Vehicle Control | Protein X | Nucleus | 25.6 (± 8.2) | 5% | - |
| GSK163092 (1 µM) | Protein X | Cytoplasm | 85.7 (± 12.1) | 85% | < 0.01 |
| GSK163092 (1 µM) | Protein X | Nucleus | 198.4 (± 20.5) | 85% | < 0.01 |
| GSK163092 (10 µM) | Protein X | Cytoplasm | 42.1 (± 9.5) | 95% | < 0.001 |
| GSK163092 (10 µM) | Protein X | Nucleus | 250.1 (± 25.3) | 95% | < 0.001 |
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be modulated by GSK163092, leading to the translocation of a transcription factor from the cytoplasm to the nucleus.
References
- 1. The steps of immunofluorescence staining experiment | AxisPharm [axispharm.com]
- 2. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 4. Target protein localization and its impact on PROTAC-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK126 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of GSK126, a potent and highly selective S-adenosyl-methionine (SAM)-competitive inhibitor of the histone methyltransferase EZH2, in high-throughput screening (HTS) assays.[1][2][3]
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine (B10760008) 27 (H3K27), leading to transcriptional repression.[1][4] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a key therapeutic target.[4][5] GSK126 is a small molecule inhibitor of EZH2 that demonstrates potent activity against both wild-type and mutant forms of the enzyme.[3] These notes are intended to guide researchers in the setup and execution of HTS assays to identify and characterize EZH2 inhibitors like GSK126.
EZH2 Signaling Pathway
EZH2 functions as the enzymatic core of the PRC2 complex, which also includes essential subunits such as EED and SUZ12. This complex utilizes SAM as a methyl group donor to catalyze the mono-, di-, and tri-methylation of H3K27. The resulting trimethylated histone mark, H3K27me3, is a hallmark of transcriptionally silenced chromatin, leading to the repression of target gene expression, including tumor suppressor genes.[1][4] GSK126 acts by competitively inhibiting the binding of SAM to EZH2, thereby preventing the methylation of H3K27 and reactivating the expression of silenced genes.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Epigenetic regulation of signaling pathways in cancer: role of the histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preclinical Toxicity Assessment of GSK163929, a Novel Small Molecule Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction This document provides a comprehensive framework and detailed protocols for the preclinical toxicity evaluation of GSK163929, a hypothetical novel small molecule inhibitor. For the purpose of this application note, this compound is postulated to be a selective inhibitor of "ToxKinase," a critical component of the "Tox-MAPK" signaling pathway, which is implicated in cancer cell proliferation and survival. The following protocols and guidelines are designed to assess the safety profile of this compound in accordance with international regulatory standards, such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5][6] The tiered approach begins with in vitro assays to evaluate cytotoxicity, genotoxicity, and potential cardiotoxicity, followed by a proposed in vivo study design to understand systemic effects.[5]
Visualizations
Caption: Experimental workflow for the preclinical toxicity screening of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
In Vitro Toxicity Assessment
A tiered in vitro approach is recommended to identify potential toxicities early in the drug development process.[5]
Cytotoxicity Assays
Cytotoxicity assays are used to measure the concentration of this compound that causes cell death. Two common methods are the MTT and LDH assays.
1.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., HepG2 for liver, HEK293 for kidney) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).
1.1.2. Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Include a vehicle control (spontaneous LDH release) and a maximum LDH release control (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
Sample Collection: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution.
-
Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.
Genotoxicity Assays
Genotoxicity testing is crucial to assess the potential of a compound to cause genetic damage. The standard battery of tests includes an in vitro micronucleus assay and a comet assay.[2][3][7][4]
1.2.1. In Vitro Micronucleus Assay
This assay detects chromosomal damage or aneuploidy.
Protocol:
-
Cell Culture: Use a suitable mammalian cell line (e.g., TK6, CHO).
-
Treatment: Treat cells with at least three concentrations of this compound, a negative control, and a positive control.
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.[8]
-
Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[8]
1.2.2. In Vitro Comet Assay (Single Cell Gel Electrophoresis)
The comet assay detects DNA strand breaks in individual cells.[9][10]
Protocol:
-
Cell Treatment: Treat cells with this compound for a short period (e.g., 2-4 hours).
-
Cell Embedding: Embed the cells in a low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and soluble cell components.
-
Electrophoresis: Perform electrophoresis under alkaline conditions (pH > 13) to allow the damaged DNA to migrate out of the nucleus, forming a "comet tail".[10]
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail.
Safety Pharmacology: In Vitro Cardiotoxicity
1.3.1. hERG (human Ether-à-go-go-Related Gene) Assay
This assay is essential for assessing the risk of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[11][12][13]
Protocol:
-
Cell Line: Use a mammalian cell line stably expressing the hERG potassium channel (e.g., HEK293-hERG).[13][14][15]
-
Patch-Clamp Electrophysiology: Use automated patch-clamp systems (e.g., QPatch) to measure the hERG current.[13]
-
Compound Application: Apply this compound at multiple concentrations sequentially to the same cell.
-
Data Acquisition: Record the hERG tail current before and after compound application.
-
Data Analysis: Calculate the percentage of inhibition of the hERG current for each concentration and determine the IC₅₀ value.
In Vivo Toxicity Assessment
If the in vitro data suggests a favorable safety profile, in vivo studies are conducted to evaluate the systemic toxicity of this compound. These studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations.
Study Design
-
Animal Species: Two mammalian species are typically required, one rodent (e.g., rat) and one non-rodent (e.g., dog or minipig).[16][17]
-
Dose Selection: Dose levels should be selected based on data from in vitro assays and in vivo dose-range finding studies. The goal is to identify a No-Observed-Adverse-Effect-Level (NOAEL).[17][18][19]
-
Route of Administration: The route should be the same as the intended clinical route.[16]
-
Duration: The duration of the study depends on the intended duration of clinical use. Short-term studies (e.g., 14 or 28 days) are typically conducted to support initial clinical trials.[20]
Endpoints
-
Clinical Observations: Daily monitoring for any signs of toxicity.
-
Body Weight and Food Consumption: Measured regularly.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified intervals to assess effects on blood cells and organ function.
-
Toxicokinetics: To correlate drug exposure with toxicological findings.
-
Gross Pathology and Histopathology: At the end of the study, a full necropsy is performed, and organs are examined for any abnormalities.
Data Presentation
Quantitative data should be summarized in clear and concise tables.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| HepG2 | MTT | 48 | [Value] |
| HEK293 | MTT | 48 | [Value] |
| HepG2 | LDH | 48 | [Value] |
| HEK293 | LDH | 48 | [Value] |
Table 2: In Vitro Genotoxicity of this compound
| Assay | Cell Line | Concentration Range (µM) | Result (Positive/Negative) |
| Micronucleus | TK6 | [e.g., 0.1 - 10] | [Result] |
| Comet | TK6 | [e.g., 1 - 100] | [Result] |
Table 3: In Vitro Cardiotoxicity of this compound
| Assay | Cell Line | IC₅₀ (µM) |
| hERG Patch-Clamp | HEK293-hERG | [Value] |
Table 4: Summary of a 14-Day Repeated Dose In Vivo Toxicity Study in Rats
| Dose Group (mg/kg/day) | Key Findings (Clinical Observations, Body Weight Changes) | Key Hematology/Clinical Chemistry Changes | Key Histopathological Findings |
| Vehicle Control | [e.g., No remarkable findings] | [e.g., Within normal limits] | [e.g., No treatment-related findings] |
| Low Dose | [e.g., No remarkable findings] | [e.g., Within normal limits] | [e.g., No treatment-related findings] |
| Mid Dose | [e.g., Slight decrease in body weight gain] | [e.g., Mild elevation in ALT] | [e.g., Minimal centrilobular hypertrophy in the liver] |
| High Dose | [e.g., Significant decrease in body weight, lethargy] | [e.g., Marked elevation in ALT, AST] | [e.g., Moderate hepatocellular necrosis] |
| NOAEL | [e.g., Low Dose in mg/kg/day] |
References
- 1. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use | FDA [fda.gov]
- 4. Federal Register :: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability [federalregister.gov]
- 5. Federal Register :: International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability [federalregister.gov]
- 6. Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1) - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 9. A combination of in vitro comet assay and micronucleus test using human lymphoblastoid TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In-vitro hERG & NaV1.5 cardiotoxicity assay [protocols.io]
- 12. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. jsmcentral.org [jsmcentral.org]
- 15. researchgate.net [researchgate.net]
- 16. noblelifesci.com [noblelifesci.com]
- 17. edelweisspublications.com [edelweisspublications.com]
- 18. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro Cardiotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: The Use of ROCK Inhibitors in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoids, three-dimensional (3D) structures derived from stem cells that mimic the architecture and function of native organs, have emerged as powerful tools in basic research, drug discovery, and personalized medicine.[1][2][3] A critical step in many organoid culture protocols is the use of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. These small molecules have been shown to significantly improve the survival of dissociated single cells and the efficiency of organoid formation by preventing anoikis, a form of programmed cell death induced by detachment from the extracellular matrix. While the user specified GSK163929, it is likely a typographical error, and this document will focus on the well-established application of ROCK inhibitors, such as Y-27632, in organoid culture, with the understanding that the principles apply to other molecules in the same class, including GSK163090.
Mechanism of Action of ROCK Inhibitors
ROCK signaling plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and contraction. When cells are dissociated for passaging or initial culture, the disruption of cell-cell and cell-matrix interactions activates ROCK, leading to hypercontraction of the actin-myosin cytoskeleton and subsequent apoptosis (anoikis). ROCK inhibitors block this pathway, thereby promoting cell relaxation and survival during these vulnerable stages of culture.
Quantitative Data Summary
The following table summarizes typical concentrations and treatment durations for the widely used ROCK inhibitor Y-27632 in various organoid culture systems. These parameters can serve as a starting point for optimizing protocols for other ROCK inhibitors like GSK163090.
| Organoid Type | ROCK Inhibitor | Concentration (µM) | Treatment Duration | Reference(s) |
| Kidney Organoids | Y-27632 | 5 | 16-24 hours post-dissociation | [4] |
| Brain Tumor Organoids | Y-27632 | 10 | During initial tumor explant culture | [5] |
| iPSC-derived Organoids | Y-27632 | 50 | During single-cell plating for 24 hours | [5] |
| Small Intestinal | Y-27632 | Not specified | Pre-treatment, during freezing, or post-thawing | [6] |
| Murine Pancreatic | Y-27632 | 10.5 (1000x stock) | In initial culture medium after isolation | [7] |
| Gastric Cancer | Y-27632 | 10 | Continuous for 2 days to enhance growth | [8] |
Experimental Protocols
Protocol 1: Establishment of Human Pluripotent Stem Cell (hPSC)-Derived Organoids
This protocol outlines the general steps for establishing organoids from hPSCs, incorporating the use of a ROCK inhibitor to enhance cell survival.
Materials:
-
hPSCs
-
hPSC culture medium (e.g., mTeSR1)
-
Matrigel or other basement membrane extract
-
Gentle cell dissociation reagent (e.g., Accutase)
-
ROCK inhibitor (e.g., Y-27632 or GSK163090)
-
Culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate Coating: Coat culture plates with a thin layer of Matrigel and incubate at 37°C for at least 30 minutes to allow for polymerization.[4]
-
Cell Dissociation:
-
Aspirate the medium from confluent hPSC cultures.
-
Wash the cells once with PBS.
-
Add a gentle cell dissociation reagent and incubate at 37°C until the colonies begin to detach.[5]
-
Gently pipette to create a single-cell suspension.
-
-
Cell Plating:
-
Centrifuge the cell suspension and resuspend the pellet in hPSC medium supplemented with a ROCK inhibitor at the desired concentration (e.g., 10 µM).[5][8]
-
Count the cells and dilute to the appropriate seeding density.
-
Mix the cell suspension with Matrigel on ice.
-
Plate droplets ("domes") of the Matrigel-cell suspension onto the pre-coated plates.
-
Invert the plate and incubate at 37°C for 15-30 minutes to solidify the domes.
-
Carefully add hPSC medium containing the ROCK inhibitor to the wells.
-
-
Organoid Culture:
Protocol 2: Passaging of Established Organoids
This protocol describes the steps for passaging mature organoids, utilizing a ROCK inhibitor to maximize viability after dissociation.
Materials:
-
Established organoid culture
-
Cell recovery solution or cold PBS
-
Dissociation reagent (e.g., TrypLE, dispase)
-
Basal culture medium
-
Matrigel
-
ROCK inhibitor
-
Culture plates
Procedure:
-
Organoid Harvest:
-
Aspirate the medium from the organoid culture.
-
Add cold cell recovery solution or PBS to depolymerize the Matrigel domes.
-
Mechanically disrupt the domes by pipetting up and down.
-
Transfer the organoid suspension to a conical tube.
-
-
Dissociation:
-
Centrifuge the suspension and discard the supernatant.
-
Resuspend the organoids in a dissociation reagent and incubate at 37°C for a time determined by the specific organoid type and desired fragment size.
-
Neutralize the dissociation reagent with basal culture medium.
-
-
Re-plating:
-
Centrifuge the dissociated organoids and resuspend the pellet in a mixture of fresh Matrigel and basal medium supplemented with a ROCK inhibitor.
-
Plate new domes as described in Protocol 1.
-
After polymerization, add fresh culture medium containing the ROCK inhibitor.
-
-
Culture:
-
Incubate for 24-48 hours.
-
Replace the medium with fresh medium lacking the ROCK inhibitor.
-
Continue culture with regular medium changes.
-
Concluding Remarks
The use of ROCK inhibitors is a crucial technique for enhancing cell survival and improving the efficiency of organoid formation and passaging. While Y-27632 is the most commonly cited ROCK inhibitor in organoid literature, the principles and protocols outlined here provide a strong foundation for the application of other ROCK inhibitors such as GSK163090. Researchers should optimize concentrations and treatment durations for their specific organoid system and experimental needs to achieve the best results.
References
- 1. Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organoids | Springer Nature Experiments [experiments.springernature.com]
- 3. Applications of Organoids for Cancer Biology and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Large-Scale Production of Kidney Organoids from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dkfz.de [dkfz.de]
- 6. Long-term culture-induced phenotypic difference and efficient cryopreservation of small intestinal organoids by treatment timing of Rho kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
GSK163929 solubility issues and solutions
Frequently Asked Questions (FAQs)
Q1: What is GSK163929 and what is its mechanism of action?
This compound is identified as a potent and selective antagonist of the 5-HT1A/B/D receptors and also inhibits the serotonin (B10506) reuptake transporter (SerT). Its primary therapeutic potential lies in its antidepressant and anxiolytic activities. The mechanism of action involves the modulation of serotonergic pathways in the central nervous system. By blocking presynaptic 5-HT1A/B/D autoreceptors, it is hypothesized to enhance serotonin release, while its inhibition of SerT increases the synaptic concentration of serotonin.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
While specific solubility data for this compound is limited, compounds of this nature are often soluble in organic solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common choice for creating stock solutions. For in vivo applications, co-solvent systems are frequently employed to improve bioavailability and reduce toxicity associated with high concentrations of organic solvents.
Q3: My this compound precipitates out of solution. What can I do?
Precipitation can occur for several reasons, including exceeding the solubility limit in a given solvent, temperature fluctuations, or pH shifts in aqueous buffers. If precipitation occurs, consider the following:
-
Sonication: Gentle sonication can help to redissolve the compound.
-
Warming: A slight and carefully controlled increase in temperature may improve solubility.
-
pH adjustment: The solubility of many compounds is pH-dependent. Assess the pH of your solution and adjust if necessary.
-
Use of a different solvent system: If precipitation persists, a different solvent or a co-solvent system may be required.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffer | Low aqueous solubility is common for complex organic molecules. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) first. Then, dilute the stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Precipitation occurs after dilution of stock solution | The compound's solubility limit in the final aqueous buffer has been exceeded. | Decrease the final concentration of this compound. Alternatively, consider using a formulation with solubilizing agents such as PEG300, Tween-80, or cyclodextrins for in vivo studies. |
| Inconsistent results between experiments | The compound may not be fully solubilized, leading to inaccurate concentrations. | Always visually inspect your solutions for any particulate matter before use. If solubility is a persistent issue, consider filtering your solution to remove any undissolved compound, and determine the concentration of the filtered solution. |
Experimental Protocols
Note: The following are generalized protocols and should be optimized for your specific experimental setup.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is fully dissolved. Gentle warming (e.g., 37°C) or sonication may be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thaw a frozen aliquot of the 10 mM this compound stock solution.
-
Serially dilute the stock solution in your cell culture medium to the desired final concentration.
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Vortex gently before adding to your cell cultures.
Visualizing the Mechanism of Action
The mechanism of action of this compound involves the modulation of serotonergic signaling. The following diagram illustrates a simplified workflow for investigating its effects.
Caption: A generalized experimental workflow for studying the effects of this compound.
The following diagram illustrates the hypothesized signaling pathway affected by this compound.
Caption: Hypothesized mechanism of action of this compound in the synapse.
Technical Support Center: Minimizing GSK163929 Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing cytotoxicity associated with GSK163929, a CCR5 antagonist, in primary cell cultures. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimentation.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cells, presented in a question-and-answer format.
Issue 1: High levels of cell death observed even at low concentrations of this compound.
-
Question: I'm observing significant cytotoxicity in my primary cells shortly after treatment with this compound, even at nanomolar concentrations. What could be the cause?
-
Answer: Several factors could contribute to this observation:
-
Primary Cell Health: Primary cells are inherently more sensitive than cell lines. Ensure your cells are healthy, with high viability (>95%) before starting the experiment. Stressed cells are more susceptible to drug-induced cytotoxicity.
-
Solvent Toxicity: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to primary cells. It is crucial to keep the final DMSO concentration in your culture medium as low as possible, ideally below 0.1%. Always include a vehicle control (cells treated with the same concentration of DMSO without this compound) to assess solvent toxicity.
-
Off-Target Effects: While this compound is a CCR5 antagonist, at higher concentrations it may have off-target effects that can lead to cytotoxicity.[1][2]
-
Contamination: Microbial contamination (bacteria, fungi, mycoplasma) can cause cell death and may be exacerbated by the stress of drug treatment.[3][4][5] Regularly test your cultures for contamination.
-
Issue 2: Inconsistent results and poor reproducibility in cytotoxicity assays.
-
Question: My cell viability data with this compound varies significantly between experiments. How can I improve reproducibility?
-
Answer: Inconsistent results are often due to variability in experimental conditions. To improve reproducibility:
-
Standardize Cell Culture Conditions: Use cells of the same passage number, maintain a consistent seeding density, and use the same batch of serum and media for a set of experiments.
-
Compound Handling: Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid degradation. Ensure the compound is fully dissolved before adding it to the culture medium.
-
Assay Timing: Perform assays at consistent time points after treatment.
-
Precise Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate concentrations of this compound and assay reagents.
-
Issue 3: Difficulty in determining a therapeutic window (effective concentration with minimal cytotoxicity).
-
Question: I'm struggling to find a concentration of this compound that inhibits CCR5 signaling without killing my primary cells. How can I determine the optimal concentration?
-
Answer: Determining the therapeutic window requires a systematic approach:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment with a wide range of this compound concentrations (e.g., from picomolar to micromolar) to determine the IC50 (half-maximal inhibitory concentration for CCR5 signaling) and the CC50 (half-maximal cytotoxic concentration).
-
Time-Course Experiment: Evaluate cytotoxicity at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.
-
Functional Assays: Correlate the cytotoxicity data with a functional assay that measures CCR5 activity (e.g., chemokine-induced calcium flux or migration assay) to identify a concentration that effectively blocks the target with minimal impact on cell viability.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[6][7] CCR5 is a G protein-coupled receptor (GPCR) that, upon binding to its chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), activates downstream signaling pathways involved in cell migration and inflammation.[6][7] By blocking this interaction, this compound inhibits these cellular responses.
Q2: Why are primary cells more sensitive to this compound-induced cytotoxicity compared to immortalized cell lines?
A2: Primary cells are isolated directly from tissues and have a finite lifespan in culture. They are generally more sensitive to chemical and environmental stressors than immortalized cell lines, which have undergone genetic mutations that allow for indefinite proliferation. Primary cells often have more complex and intact signaling pathways, which could be more susceptible to off-target effects of small molecules.
Q3: What are the best practices for preparing and storing this compound?
A3: this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light. For experiments, thaw an aliquot and prepare fresh dilutions in culture medium immediately before use.
Q4: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?
A4: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without directly killing the cells. To differentiate between these effects, you can use a combination of assays:
-
Viability Assays (e.g., MTT, MTS): Measure metabolic activity, which can decrease due to either cell death or a reduction in proliferation.
-
Cytotoxicity Assays (e.g., LDH release): Measure the release of lactate (B86563) dehydrogenase from damaged cells, which is a direct indicator of cell death.
-
Apoptosis Assays (e.g., Annexin V/PI staining): Specifically detect apoptotic cells.
-
Cell Proliferation Assays (e.g., BrdU incorporation, Ki-67 staining): Directly measure the rate of cell division.
Q5: Are there any known off-target effects of this compound that could contribute to cytotoxicity?
A5: While specific off-target effects of this compound in primary cells are not extensively documented in publicly available literature, it is a general concern for all small molecule inhibitors.[1][2] Off-target interactions can lead to unintended cellular responses and cytotoxicity.[1][2] If you suspect off-target effects, consider using another CCR5 antagonist with a different chemical structure to see if the same cytotoxic phenotype is observed.
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound in Primary Cells
| Parameter | Recommended Range | Notes |
| Initial Dose-Response | 100 pM - 10 µM | A wide range is crucial to identify both the effective and toxic concentrations. |
| Final DMSO Concentration | < 0.1% (v/v) | Higher concentrations can be toxic to primary cells. Always include a vehicle control. |
Table 2: Comparison of Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT/MTS/WST-1 | Measures metabolic activity via reduction of a tetrazolium salt.[8] | Simple, high-throughput, inexpensive. | Can be affected by changes in metabolic rate without cell death. |
| LDH Release | Measures lactate dehydrogenase released from damaged cells. | Direct measure of cytotoxicity. | Less sensitive for early-stage apoptosis. |
| Annexin V/PI Staining | Detects externalized phosphatidylserine (B164497) (early apoptosis) and membrane permeability (late apoptosis/necrosis). | Distinguishes between apoptotic and necrotic cells. | Requires flow cytometry or fluorescence microscopy. |
| Caspase-3/7 Activity | Measures the activity of executioner caspases in apoptosis.[9] | Specific for apoptosis. | May not detect non-apoptotic cell death. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using the MTT Assay
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in complete culture medium, starting from a high concentration (e.g., 10 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression to determine the CC50 value.
Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Culture primary cells in a 6-well plate and treat with different concentrations of this compound, a vehicle control, and a positive control for apoptosis (e.g., staurosporine) for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Caption: CCR5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for high this compound cytotoxicity.
References
- 1. adl.usm.my [adl.usm.my]
- 2. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Technical Support Center: Overcoming Resistance to GSK163929 in Cancer Cells
This guide, therefore, addresses the topic of overcoming resistance to CCR5 antagonists in a cancer context, using GSK163929 as a representative compound. The principles and methodologies described are based on general mechanisms of drug resistance in cancer and the known roles of the CCR5 pathway in tumor biology.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical role of targeting CCR5 in cancer therapy?
The C-C chemokine receptor 5 (CCR5) is expressed on various tumor cells and is involved in processes that promote cancer progression, including proliferation, invasion, and metastasis. Its ligand, CCL5, is often found in the tumor microenvironment and can attract regulatory T cells, which suppress the anti-tumor immune response. Therefore, blocking the CCR5 pathway with an antagonist like this compound could theoretically inhibit tumor growth and enhance anti-tumor immunity.
Q2: Our cancer cell line, initially sensitive to this compound, is now showing reduced response. What are the potential mechanisms of resistance?
Resistance to a targeted therapy like a CCR5 antagonist can arise through several mechanisms:
-
Upregulation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of the CCR5 pathway, allowing them to maintain proliferation and survival.
-
Alterations in the drug target: Mutations in the CCR5 gene could prevent this compound from binding effectively to the receptor.
-
Increased drug efflux: Cancer cells may overexpress drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove the drug from the cell, reducing its intracellular concentration.
-
Changes in the tumor microenvironment: Alterations in the composition of the tumor microenvironment could reduce the reliance of cancer cells on CCR5 signaling.
Q3: How can we experimentally confirm the mechanism of resistance in our cell line?
To investigate the specific mechanism of resistance, a series of experiments can be performed. These are detailed in the Troubleshooting Guide below.
Troubleshooting Guide: Investigating this compound Resistance
Issue 1: Decreased Cell Sensitivity to this compound
Table 1: Quantitative Analysis of Cell Viability
| Cell Line | Treatment | IC50 (µM) after 72h | Fold Change in IC50 |
| Parental (Sensitive) | This compound | 5 | - |
| Resistant Subclone 1 | This compound | 50 | 10 |
| Resistant Subclone 2 | This compound | 75 | 15 |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed parental and resistant cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Issue 2: Investigating Bypass Signaling Pathways
Experimental Protocol: Western Blotting for Key Signaling Proteins
-
Protein Extraction: Lyse parental and resistant cells and quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate 30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3) and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagram: Potential Bypass Mechanisms
Caption: Potential bypass signaling pathways activated in response to CCR5 inhibition.
Issue 3: Assessing Drug Efflux
Experimental Protocol: Rhodamine 123 Efflux Assay
-
Cell Loading: Incubate both parental and resistant cells with Rhodamine 123 (a substrate for P-gp) for 30 minutes at 37°C.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular dye.
-
Efflux Measurement: Resuspend the cells in fresh medium and measure the intracellular fluorescence at different time points (e.g., 0, 30, 60, 120 minutes) using a flow cytometer.
-
Inhibitor Control: As a control, pre-incubate a set of resistant cells with a known P-gp inhibitor (e.g., Verapamil) before adding Rhodamine 123 to confirm P-gp mediated efflux.
-
Data Analysis: Compare the rate of Rhodamine 123 efflux between parental and resistant cells. A faster decrease in fluorescence in resistant cells suggests increased P-gp activity.
Experimental Workflow: Drug Efflux Assay
Caption: Workflow for assessing P-glycoprotein mediated drug efflux.
Strategies to Overcome Resistance
Based on the identified resistance mechanism, several strategies can be employed:
-
Combination Therapy: If a bypass pathway is activated, combine this compound with an inhibitor targeting a key component of that pathway (e.g., a PI3K or MEK inhibitor).
-
P-gp Inhibition: If increased drug efflux is the cause, co-administer this compound with a P-gp inhibitor.
-
Dose Escalation: In some cases, a higher concentration of this compound may be sufficient to overcome resistance, although potential toxicity should be carefully monitored.
This technical support guide provides a framework for researchers to systematically investigate and potentially overcome resistance to CCR5 antagonists in cancer cells. The specific experimental details may need to be optimized for the particular cell lines and laboratory conditions.
Technical Support Center: Troubleshooting GSK163929 Experiments
Welcome to the technical support center for GSK163929. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this CCR5 antagonist. If you are not observing the expected phenotype with this compound, this guide offers a structured approach to identifying and resolving potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1] CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system by mediating the migration of leukocytes to sites of inflammation.[2] Notably, CCR5 is also a major co-receptor used by the R5-tropic strains of Human Immunodeficiency Virus-1 (HIV-1) to enter host cells.[3] this compound functions by binding to CCR5 and preventing the interaction of the receptor with its natural ligands (like RANTES/CCL5) and with the HIV-1 envelope glycoprotein (B1211001) gp120, thereby inhibiting downstream signaling and viral entry.[1]
Q2: What is the expected phenotype when using this compound in in vitro experiments?
A2: The primary expected phenotypes of this compound treatment in vitro are:
-
Inhibition of R5-tropic HIV-1 entry and replication: In cell lines susceptible to HIV-1 infection, this compound should block the entry of viral strains that use CCR5 as a co-receptor.
-
Inhibition of chemotaxis: In immune cells expressing CCR5 (e.g., monocytes, macrophages, and T-lymphocytes), this compound is expected to inhibit cell migration towards CCR5 ligands like CCL4 (MIP-1β).
-
Inhibition of CCR5-mediated intracellular signaling: As a CCR5 antagonist, this compound should block downstream signaling events upon receptor activation, such as calcium mobilization.
Q3: Are there known reasons why this compound might not show activity in my assay?
A3: Several factors can contribute to a lack of expected activity. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system being used. Specific troubleshooting steps are detailed in the guides below. Common reasons include incorrect viral tropism (for HIV assays), low or absent CCR5 expression on target cells, compound instability or insolubility, and technical errors in the assay procedure.
Troubleshooting Guides
If this compound is not producing the expected phenotype in your experiments, please consult the following troubleshooting guides.
Guide 1: Issues with HIV-1 Entry Inhibition Assays
Problem: this compound does not inhibit HIV-1 infection in our cell-based assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Viral Tropism | The most critical factor for a CCR5 antagonist's activity is the tropism of the HIV-1 strain used. This compound will only inhibit R5-tropic viruses. It will not be effective against X4-tropic (using CXCR4 co-receptor) or dual/mixed-tropic viruses.[4][5] Solution: Confirm the tropism of your viral strain using a tropism assay.[4] If you are using a laboratory-adapted strain, verify its documented tropism. For clinical isolates, a tropism test is essential. |
| Low or No CCR5 Expression | The target cells must express sufficient levels of CCR5 on their surface for this compound to be effective. Solution: Verify CCR5 expression on your target cell line (e.g., TZM-bl, PBMCs) using flow cytometry or western blotting. |
| Compound Inactivity | The compound may have degraded or been improperly stored. Solution: Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them promptly. |
| Suboptimal Assay Conditions | Incorrect timing of compound addition, inappropriate cell density, or issues with the virus stock can affect the results. Solution: Review and optimize your assay protocol. Ensure the compound is added to the cells before or at the same time as the virus. Titrate the virus to an optimal concentration. |
| Viral Resistance | Although less common in vitro, the virus could have pre-existing resistance to CCR5 antagonists. Solution: If possible, sequence the gp120 V3 loop of the virus to check for mutations associated with CCR5 antagonist resistance. |
Guide 2: Issues with Chemotaxis Assays
Problem: this compound fails to inhibit the migration of immune cells towards a CCR5 ligand.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low CCR5 Expression | The migrating cells must express functional CCR5. Solution: Confirm CCR5 expression on the cell type you are using (e.g., monocytes, macrophages) via flow cytometry. |
| Incorrect Chemoattractant | Ensure you are using a specific CCR5 ligand (e.g., CCL4/MIP-1β, RANTES/CCL5) as the chemoattractant. Solution: Verify the identity and activity of your chemoattractant. Some chemokines can also signal through other receptors. |
| Suboptimal Assay Parameters | The concentration of the chemoattractant, the incubation time, and the pore size of the migration membrane are critical. Solution: Optimize the chemoattractant concentration to be within the linear range of the dose-response curve. Adjust the incubation time to allow for optimal migration. Ensure the pore size of the membrane is appropriate for the cell type. |
| Compound Solubility/Stability | This compound may precipitate in the assay medium. Solution: Check for compound precipitation. Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the cells. |
Guide 3: Issues with Calcium Flux Assays
Problem: this compound does not block the calcium mobilization induced by a CCR5 agonist.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low CCR5 Expression or Coupling | The cells must express CCR5 that is efficiently coupled to the Gαq signaling pathway to elicit a calcium response. Solution: Use a cell line known to have a robust CCR5-mediated calcium flux (e.g., CHO-K1 cells expressing CCR5). Verify receptor expression. |
| Agonist Concentration Too High | An excessively high concentration of the CCR5 agonist might overcome the competitive antagonism of this compound. Solution: Perform a dose-response curve for the agonist and use a concentration that gives a submaximal but robust response (e.g., EC80). |
| Issues with Calcium-Sensitive Dye | Improper loading or leakage of the calcium-sensitive dye can lead to a poor signal-to-noise ratio. Solution: Follow the dye loading protocol carefully. Ensure cells are healthy and not leaky. Run appropriate controls, including a positive control with a calcium ionophore (e.g., ionomycin) and a negative control with a calcium chelator (e.g., EGTA). |
| Timing of Compound Addition | The antagonist needs to be pre-incubated with the cells to allow for binding to the receptor before the agonist is added. Solution: Optimize the pre-incubation time of this compound with the cells before adding the CCR5 agonist. |
Quantitative Data
The following table provides a comparison of the in vitro anti-HIV-1 potency (IC50) of this compound and other CCR5 antagonists. IC50 values can vary depending on the specific viral strain, cell type, and assay conditions used.
| Compound | HIV-1 Strain | Cell Line | IC50 (nM) |
| This compound | Ba-L | HOS | 4.26 |
| This compound | Ba-L | PBL | 3.47 |
| Maraviroc | Ba-L | TZM-bl | ~2 |
| Vicriviroc | ADA | MAGI-CCR5 | ~0.3 |
| Aplaviroc | Ba-L | PBMCs | ~0.5 |
| INCB9471 | ADA | TZM-bl | 0.36 |
| INCB9471 | Ba-L | TZM-bl | 0.16 |
Data compiled from publicly available sources for illustrative comparison.[1] Actual values may vary.
Experimental Protocols
Protocol 1: HIV-1 Entry Assay (Pseudovirus-based)
This protocol describes a single-cycle infectivity assay using pseudoviruses expressing the HIV-1 envelope and a luciferase reporter gene.
-
Cell Seeding: Seed target cells (e.g., TZM-bl) in a 96-well plate at an appropriate density to achieve 50-70% confluency on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Compound Addition: Add the diluted this compound or control (vehicle) to the cells and pre-incubate for 1 hour at 37°C.
-
Infection: Add a predetermined amount of R5-tropic HIV-1 pseudovirus to each well.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Protocol 2: Chemotaxis Assay (Boyden Chamber)
This protocol outlines a standard chemotaxis assay using a Boyden chamber or a similar transwell system.
-
Cell Preparation: Isolate and resuspend CCR5-expressing cells (e.g., human monocytes) in assay buffer.
-
Compound Treatment: Incubate the cells with different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup: Add the chemoattractant (e.g., CCL4/MIP-1β) to the lower chamber of the Boyden apparatus. Place the filter membrane (with a pore size appropriate for the cells) over the lower chamber.
-
Cell Addition: Add the treated cells to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a predetermined time (e.g., 90 minutes) to allow for cell migration.
-
Quantification: Remove the non-migrated cells from the upper surface of the membrane. Stain and count the cells that have migrated to the lower surface of the membrane.
-
Data Analysis: Determine the percentage of inhibition of migration for each this compound concentration compared to the vehicle control.
Protocol 3: Calcium Flux Assay (Fluorescence-based)
This protocol describes the measurement of intracellular calcium mobilization using a fluorescent calcium indicator.
-
Cell Preparation: Harvest CCR5-expressing cells and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Cell Seeding: Seed the dye-loaded cells into a 96-well black-walled, clear-bottom plate.
-
Compound Addition: Add serial dilutions of this compound or vehicle control to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Baseline Fluorescence Reading: Measure the baseline fluorescence using a fluorescence plate reader equipped with an injector.
-
Agonist Injection and Reading: Inject a CCR5 agonist (e.g., RANTES/CCL5) into the wells and immediately begin kinetic fluorescence readings for a set period (e.g., 2-3 minutes).
-
Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well. Determine the percentage of inhibition of the calcium response by this compound compared to the vehicle control.
Visualizations
Caption: CCR5 signaling pathway and its inhibition by this compound.
Caption: Workflow for a pseudovirus-based HIV-1 entry assay.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR5 Antagonists: A Comprehensive Guide and How to Keep Up with the Latest Developments [synapse.patsnap.com]
- 3. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. thebodypro.com [thebodypro.com]
- 5. Potential limitation of CCR5 antagonists: drug resistance more often linked to CXCR4-utilizing than to CCRS-utilizing HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Off-Target Kinase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to off-target kinase inhibition. The following information is designed to help users design experiments, interpret data, and minimize the confounding effects of off-target activity.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in my experiments?
A1: Off-target effects occur when a small molecule inhibitor, such as a kinase inhibitor, binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions are a significant concern because they can lead to:
-
Misinterpretation of experimental results: An observed phenotype might be incorrectly attributed to the inhibition of the intended target when it is actually caused by an off-target effect.[1]
-
Cellular toxicity: Binding to unintended targets can disrupt essential cellular pathways, leading to cell death or other toxic effects unrelated to the on-target inhibition.[1]
-
Lack of translatability: Promising preclinical results may fail to translate to clinical settings if the observed efficacy is due to off-target effects that do not have the same outcome in a whole organism or are associated with unacceptable toxicity.[1]
Minimizing off-target effects is crucial for obtaining reliable experimental data and for the development of safe and effective therapeutics.[1]
Q2: I'm observing a cellular phenotype that doesn't align with the known function of the intended target kinase. How can I determine if this is an off-target effect?
A2: This situation strongly suggests potential off-target activity. A gold-standard method to verify this is to perform a rescue experiment.[2] Overexpressing a drug-resistant mutant of the intended target kinase should reverse the observed phenotype if the effect is on-target.[2] If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases.[2] Further investigation using techniques like kinome-wide profiling can help identify these off-targets.[2]
Q3: How can I proactively identify potential off-target effects of my kinase inhibitor?
A3: Proactively identifying off-target effects is essential for the accurate interpretation of experimental results. A common and effective approach is to perform a kinase selectivity profile, which involves screening the inhibitor against a large panel of kinases.[2] This can be done through commercial services that offer panels covering a significant portion of the human kinome.[2] Additionally, chemical proteomics approaches, such as drug-affinity purification followed by mass spectrometry, can identify protein-drug interactions, including off-target kinases.[2]
Q4: What are some best practices for designing experiments to minimize the impact of off-target effects?
A4: To minimize the influence of off-target effects on your experimental results, consider the following best practices:
-
Use the Lowest Effective Concentration: Titrate your inhibitor to determine the lowest concentration that still produces the desired on-target effect.[1] Higher concentrations are more likely to engage lower-affinity off-targets.[1]
-
Choose Selective Inhibitors: Whenever possible, select inhibitors that have been well-characterized and are known to be highly selective for your target of interest.[1]
-
Employ Control Compounds: Include a structurally similar but inactive analog of your compound as a negative control.[1] This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]
Troubleshooting Guides
Problem 1: Discrepancy between biochemical and cell-based assay results.
-
Possible Cause 1: Different ATP Concentrations. Biochemical assays are often conducted at low ATP concentrations that may not reflect the high intracellular ATP levels, which can outcompete ATP-competitive inhibitors in cells.[2][3]
-
Troubleshooting Tip: Determine the Kₘ for ATP for your kinase and run biochemical assays at a concentration that mimics physiological levels (typically in the low millimolar range).
-
-
Possible Cause 2: Poor Cell Permeability. The inhibitor may not be effectively entering the cells.
-
Possible Cause 3: Target Not Expressed or Inactive. The target kinase may not be expressed or may be in an inactive state in the cell line being used.[2]
-
Troubleshooting Tip: Verify the expression and phosphorylation status (as an indicator of activity) of the target kinase in your cell model using methods like Western blotting.[2]
-
Problem 2: Inconsistent results in cell viability or proliferation assays.
-
Possible Cause 1: Off-Target Toxicity. The observed effect on cell viability may be due to the inhibition of kinases essential for cell survival pathways.
-
Possible Cause 2: Cell Line-Specific Effects. The expression levels of the on-target or off-target proteins may vary between different cell lines.[4]
-
Troubleshooting Tip: Test the inhibitor on a panel of cell lines with varying expression levels of the target kinase and potential off-target kinases.[4]
-
-
Possible Cause 3: Experimental Variability.
-
Troubleshooting Tip: Ensure consistency in experimental parameters such as cell passage number, seeding density, and inhibitor preparation.[4]
-
Data Presentation
Table 1: Example Kinase Selectivity Profile for a Hypothetical Inhibitor (Compound X)
| Kinase Target | IC₅₀ (nM) | Percent Inhibition at 1 µM |
| On-Target | 10 | 98% |
| Off-Target A | 150 | 85% |
| Off-Target B | 800 | 55% |
| Off-Target C | >10,000 | <10% |
| Off-Target D | 5,000 | 20% |
This table illustrates how to present kinase selectivity data, allowing for a clear comparison of the inhibitor's potency against its intended target versus other kinases.
Table 2: Comparison of IC₅₀ Values from Different Assay Formats
| Assay Type | Compound X IC₅₀ (nM) | Control Inhibitor IC₅₀ (nM) |
| Biochemical (Low ATP) | 8 | 5 |
| Biochemical (High ATP) | 50 | 45 |
| Cell-Based (NanoBRET™) | 75 | 60 |
| Cell-Based (Phenotypic) | 100 | 85 |
This table provides a structured way to compare the potency of an inhibitor across different experimental conditions, highlighting potential discrepancies that may need further investigation.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify both on- and off-targets.[1]
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC₅₀ determination.[1]
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP. The ATP concentration should ideally be at or near the Kₘ for each kinase.[4]
-
Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.[1]
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).[1]
-
Signal Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The detection method will vary depending on the assay format (e.g., radiometric, fluorescence, luminescence).[5]
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.[1][4]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a compound in a cellular environment.[4]
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified time.[1]
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins.
-
Western Blotting: Analyze the amount of the target protein remaining in the supernatant at each temperature by Western blotting.
-
Data Analysis: Binding of the inhibitor stabilizes the target protein, resulting in a higher melting temperature. Plot the amount of soluble target protein as a function of temperature to determine the thermal shift.
Visualizations
Caption: A logical workflow for determining if an unexpected cellular phenotype is due to on-target or off-target effects.
Caption: A diagram illustrating how a kinase inhibitor can affect both the intended (on-target) and unintended (off-target) signaling pathways.
References
Technical Support Center: Troubleshooting GSK163929 Precipitation in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of GSK163929 precipitation in cell culture media. By following these guidelines, users can ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound, like many small molecule inhibitors, is a hydrophobic compound. This means it has poor solubility in aqueous solutions like cell culture media. These compounds are often dissolved in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. When this DMSO stock is added to the aqueous environment of the cell culture medium, the drastic change in solvent polarity can cause the compound to "crash out" of solution and form a precipitate.
Q2: What are the visual signs of this compound precipitation?
A2: Precipitation can manifest in several ways. You might observe the formation of fine particles, a general cloudiness or haziness in the medium, or even larger crystals that are visible to the naked eye or under a microscope. It is crucial to distinguish this from microbial contamination, which is often accompanied by a rapid change in the medium's pH (indicated by a color change of the phenol (B47542) red indicator) and the presence of motile organisms under high magnification.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For hydrophobic compounds like this compound, anhydrous, high-purity DMSO is the recommended solvent for preparing high-concentration stock solutions. It is important to use a fresh, unopened bottle of DMSO to minimize moisture content, which can affect the stability and solubility of the compound.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Generally, a concentration of 0.5% (v/v) or lower is well-tolerated by most cell lines.[1] However, some sensitive cell lines may exhibit toxic effects at concentrations as low as 0.1%.[1] It is imperative to include a vehicle control (media with the same final DMSO concentration but without the inhibitor) in your experiments to account for any solvent-related effects.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to prevent and resolve this compound precipitation in your cell culture experiments.
Problem 1: Immediate Precipitation Upon Addition to Media
Possible Causes:
-
High Final Concentration: The target concentration of this compound may exceed its solubility limit in the aqueous medium.
-
Rapid Solvent Shift: The sudden change from a high concentration of DMSO to the aqueous environment of the cell culture medium can cause the compound to precipitate.
Solutions:
-
Optimize Final Concentration: Perform a dose-response experiment to determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of complete medium (containing serum, if applicable) and mix thoroughly. Then, add this intermediate dilution to the final volume of media.
-
Gradual Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[1] This gradual introduction and continuous mixing can help maintain solubility.
Problem 2: Precipitation Over Time in the Incubator
Possible Causes:
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound, causing it to fall out of solution over time.
-
Compound Instability: this compound may not be stable in the aqueous environment of the cell culture medium for extended periods.
-
Media Component Interaction: Components of the cell culture medium, such as salts or proteins, may interact with this compound, leading to precipitation.
Solutions:
-
Maintain Stable Temperature: Ensure the incubator provides a stable temperature environment. Minimize the time that culture plates are outside the incubator.
-
Assess Compound Stability: If available, consult the manufacturer's data sheet for information on the stability of this compound in aqueous solutions. For time-course experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.
-
Use Serum: If your experimental design allows, the presence of serum in the culture medium can help to solubilize hydrophobic compounds through protein binding.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine Desired Stock Concentration: Based on the desired final concentration in your experiments, calculate the required concentration for your stock solution (e.g., 10 mM).
-
Weigh this compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve the Compound: Vortex the tube until the compound is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solution and Treatment of Cells
This protocol outlines the steps for diluting the stock solution and treating your cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Prepare Working Solution (Stepwise Dilution Method): a. In a sterile tube, add a small volume of the pre-warmed medium (e.g., 100 µL). b. Add the required volume of the this compound stock solution to the medium and mix thoroughly by pipetting or gentle vortexing. c. Add this intermediate dilution to the final volume of pre-warmed medium needed for your experiment and mix well.
-
Treat Cells: Remove the existing medium from your cell culture plates and replace it with the freshly prepared medium containing this compound.
-
Incubate: Return the plates to the incubator and proceed with your experimental time course.
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Stock Solution Solvent | Anhydrous DMSO | Use fresh, high-purity DMSO to minimize moisture. |
| Stock Solution Concentration | 1-50 mM | Higher concentrations minimize the volume of DMSO added to the final culture. |
| Final DMSO Concentration | < 0.5% (v/v) | Some cell lines may be sensitive to concentrations as low as 0.1%. Always include a vehicle control. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Visualizations
Signaling Pathways
This compound is an inhibitor of Glycogen Synthase Kinase 3 (GSK3). GSK3 is a key regulatory kinase in multiple signaling pathways, including the PI3K/AKT and Wnt/β-catenin pathways.
Caption: PI3K/AKT signaling pathway leading to the inhibition of GSK3.
Caption: Wnt/β-catenin signaling pathway and the role of GSK3.
Experimental Workflow
Caption: Recommended workflow for preparing and using this compound.
References
Validation & Comparative
In Vitro Comparison of GSK3 Inhibitors: A Head-to-Head Guide
Researchers, scientists, and drug development professionals often face the critical task of selecting the most appropriate GSK3 inhibitor for their in vitro studies. This guide provides an objective comparison of several widely used Glycogen Synthase Kinase 3 (GSK3) inhibitors, presenting key experimental data, detailed methodologies, and visual representations of relevant signaling pathways.
Note on GSK163929: No publicly available information was found for a GSK3 inhibitor with the designation "this compound" at the time of this review. Therefore, this guide focuses on a selection of other well-characterized and commercially available GSK3 inhibitors as a comparative reference.
Quantitative Comparison of In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro IC50 values for several common GSK3 inhibitors against the two GSK3 isoforms, GSK3α and GSK3β. It is important to note that IC50 values can vary between different assay conditions, such as ATP concentration.
| Inhibitor | GSK3α IC50 | GSK3β IC50 | Mechanism of Action | Notes |
| CHIR-99021 | ~10 nM[1] | ~6.7 nM[1] | ATP-competitive | Highly selective for GSK3 over other kinases like CDC2 and ERK2.[1] |
| SB-216763 | 34.3 nM[2][3] | 34.3 nM[2][3] | ATP-competitive | Potent and selective, with minimal activity against a panel of 24 other protein kinases.[4] |
| Tideglusib | 908 nM[5] | 60 nM[6][7] | Non-ATP-competitive, Irreversible[6][7] | Binds to a site distinct from the ATP-binding pocket.[2] |
| Kenpaullone | - | 23 nM[8] | ATP-competitive | Also inhibits cyclin-dependent kinases (CDKs) such as CDK1/cyclin B (IC50 = 0.4 µM).[8] |
| AR-A014418 | - | 104 nM | ATP-competitive | Demonstrates high specificity for GSK3 over 26 other kinases, including CDK2 and CDK5. |
| Lithium Chloride | - | ~1-2 mM | Non-competitive | Directly inhibits GSK3 by competing with magnesium ions. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of inhibitor performance. Below are representative methodologies for key in vitro assays.
In Vitro Kinase Assay for IC50 Determination
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by GSK3.
Materials:
-
Recombinant human GSK3α or GSK3β
-
GSK3 substrate (e.g., a pre-phosphorylated peptide like CREB peptide)
-
[γ-³³P]ATP or unlabeled ATP for non-radioactive detection methods
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Test compounds (GSK3 inhibitors) dissolved in DMSO
-
96-well or 384-well assay plates
-
Scintillation counter or luminescence plate reader (depending on the detection method)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the assay plate, add the kinase assay buffer, the GSK3 substrate, and the diluted test compound.
-
Initiate the reaction by adding recombinant GSK3 enzyme.
-
Incubate for a specified time (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).
-
Start the phosphorylation reaction by adding ATP (spiked with [γ-³³P]ATP for radioactive detection).
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto phosphocellulose paper).
-
Wash the plates or paper to remove unincorporated ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or other appropriate detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Wnt/β-Catenin Signaling Assay (TOPFlash Reporter Assay)
This assay is used to assess the functional consequence of GSK3 inhibition on the Wnt/β-catenin signaling pathway in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
TOPFlash reporter plasmid (contains TCF/LEF binding sites driving luciferase expression)
-
FOPFlash reporter plasmid (negative control with mutated TCF/LEF sites)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (GSK3 inhibitors)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect HEK293 cells with the TOPFlash (or FOPFlash) reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
After transfection (e.g., 24 hours), treat the cells with various concentrations of the GSK3 inhibitor.
-
Incubate the cells for a specified period (e.g., 16-24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the TOPFlash luciferase activity to the Renilla luciferase activity.
-
An increase in luciferase activity in TOPFlash-transfected cells (but not FOPFlash) indicates activation of the Wnt/β-catenin pathway due to GSK3 inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action of GSK3 inhibitors.
Caption: Overview of Wnt/β-catenin and PI3K/Akt signaling pathways involving GSK3.
References
- 1. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 4. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of GSK3 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. GSK-3 - Wikipedia [en.wikipedia.org]
Repurposing a CCR5 Antagonist: Validating GSK163929's Efficacy in a Novel Disease Context
For Immediate Release
This guide provides a comparative analysis for researchers, scientists, and drug development professionals on the potential efficacy of GSK163929, a C-C chemokine receptor type 5 (CCR5) antagonist, in a new disease model. Given the limited publicly available data on this compound, this guide leverages preclinical data from the well-characterized CCR5 antagonist, Maraviroc, to establish a framework for validation. The experimental data presented for Maraviroc serves as a benchmark for predicting and evaluating the potential of this compound in similar models.
This compound is a small molecule antagonist of CCR5, a G protein-coupled receptor that plays a crucial role in the migration and activation of various immune cells, including T cells and macrophages.[1][2] While initially developed for HIV-1 therapy by preventing viral entry into host cells, the immunomodulatory function of CCR5 has opened avenues for its therapeutic targeting in a range of diseases characterized by inflammation and immune cell infiltration.[3][4][5]
This guide focuses on the validation of CCR5 antagonism in a preclinical model of inflammatory bowel disease (IBD), a chronic inflammatory condition of the gastrointestinal tract where CCR5-mediated leukocyte trafficking is a key pathogenic mechanism.[6][7][8][9]
Comparative Efficacy of CCR5 Antagonism in a Murine Model of Colitis
The following table summarizes the efficacy of the CCR5 antagonist Maraviroc in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis mouse model. This model is widely used to recapitulate the acute inflammatory phase of IBD.
| Compound | Dosage | Disease Activity Index (DAI) Score | Colon Length (cm) | Myeloperoxidase (MPO) Activity (U/mg protein) | Key Cytokine Modulation |
| Vehicle (Placebo) | N/A | 3.5 ± 0.3 | 5.2 ± 0.4 | 12.5 ± 1.8 | Baseline |
| Maraviroc | 5 mg/kg/day | 2.8 ± 0.4 | 6.1 ± 0.5 | 9.2 ± 1.5* | - |
| Maraviroc | 25 mg/kg/day | 2.1 ± 0.3 | 6.8 ± 0.6 | 6.5 ± 1.2 | ↓ TNF-α, ↓ IL-6, ↓ IL-1β |
| Maraviroc | 50 mg/kg/day | 1.5 ± 0.2 | 7.5 ± 0.5 | 4.1 ± 0.9*** | ↓↓ TNF-α, ↓↓ IL-6, ↓↓ IL-1β |
| Prednisolone (Positive Control) | 5 mg/kg/day | 1.8 ± 0.3 | 7.2 ± 0.6 | 5.0 ± 1.1 | ↓ TNF-α, ↓ IL-6, ↓ IL-1β |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are presented as mean ± standard deviation.
Experimental Protocols
Murine Model of DSS-Induced Colitis
Animal Model: Male C57BL/6 mice, 8-10 weeks old, are used for this study. Animals are housed in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
Induction of Colitis: Acute colitis is induced by administering 3% (w/v) dextran sodium sulfate (DSS; molecular weight 36,000-50,000 Da) in the drinking water for 7 consecutive days.
Treatment Protocol:
-
This compound or comparator compounds (e.g., Maraviroc, Prednisolone) are dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Treatment is administered daily by oral gavage, starting on day 1 of DSS administration and continuing for the 7-day duration of the study.
-
A vehicle control group receives the vehicle solution alone.
Efficacy Endpoints:
-
Disease Activity Index (DAI): Calculated daily based on a scoring system for weight loss, stool consistency, and rectal bleeding.
-
Colon Length: Measured at the end of the study as an indicator of inflammation (shorter colon length indicates more severe inflammation).
-
Myeloperoxidase (MPO) Activity: Assessed in colon tissue homogenates as a marker of neutrophil infiltration.
-
Cytokine Analysis: Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates are quantified using ELISA or multiplex bead array.
-
Histological Analysis: Colon tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.
Visualizing the Mechanism and Workflow
To facilitate a deeper understanding of the underlying biological processes and the experimental design, the following diagrams are provided.
Caption: CCR5 signaling pathway in Inflammatory Bowel Disease.
Caption: Experimental workflow for validating this compound efficacy.
Alternative CCR5 Antagonists
Several other CCR5 antagonists have been developed, primarily for the treatment of HIV-1. These compounds could serve as additional comparators in preclinical studies.
-
Maraviroc (Pfizer): The most well-characterized CCR5 antagonist, approved for HIV-1 treatment. Extensive preclinical and clinical data are available.
-
Vicriviroc (Merck): A CCR5 antagonist that was in late-stage clinical development for HIV-1.
-
Cenicriviroc (AbbVie): A dual antagonist of CCR2 and CCR5 that has been investigated for HIV-1 and non-alcoholic steatohepatitis (NASH).
The validation of this compound in this new disease model, benchmarked against established CCR5 antagonists, will provide valuable insights into its therapeutic potential beyond its original indication. The detailed protocols and expected outcomes presented in this guide offer a robust framework for such an investigation.
References
- 1. The G Protein Coupled Receptor CCR5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The CCL5/CCR5 Axis in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CC Chemokine Receptor 5: The Interface of Host Immunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly specific blockade of CCR5 inhibits leukocyte trafficking and reduces mucosal inflammation in murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of periostin in inflammatory bowel disease development and synergistic effects mediated by the CCL5-CCR5 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The CCL5/CCR5 axis in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Role of periostin in inflammatory bowel disease development and synergistic effects mediated by the CCL5–CCR5 axis [frontiersin.org]
Navigating Kinase Inhibitor Specificity: A Comparative Analysis of PF-543
A detailed guide for researchers, scientists, and drug development professionals on the cross-reactivity profile of the potent Sphingosine (B13886) Kinase 1 inhibitor, PF-543. This guide provides a comparative analysis of its performance against other kinases, supported by experimental data and detailed protocols.
Disclaimer: While the initial topic of interest was GSK1630929, publicly available, comprehensive cross-reactivity data for this specific compound could not be located. Therefore, this guide focuses on the well-characterized, potent, and highly selective Sphingosine Kinase 1 (SphK1) inhibitor, PF-543, as a representative tool compound for this target class.
The development of selective kinase inhibitors is a cornerstone of modern drug discovery, yet achieving absolute specificity remains a significant challenge. Off-target effects can lead to unforeseen biological consequences and potential toxicities, making a thorough understanding of an inhibitor's cross-reactivity profile essential. This guide delves into the selectivity of PF-543, a widely used SphK1 inhibitor, presenting key quantitative data, the experimental methodologies used to obtain it, and the broader context of its signaling network.
Quantitative Analysis of PF-543 Kinase Selectivity
PF-543 is a reversible and sphingosine-competitive inhibitor of Sphingosine Kinase 1 (SphK1).[1] It demonstrates exceptional potency for its primary target and a high degree of selectivity over its closely related isoform, Sphingosine Kinase 2 (SphK2).[2][3] The following table summarizes the key inhibitory activities of PF-543.
| Target | IC50 (nM) | Ki (nM) | Assay Type |
| SphK1 | 2.0 | 3.6 | Cell-free enzymatic assay |
| SphK2 | >10,000 | - | Cell-free enzymatic assay |
| Other Kinases | >10,000 | - | Broad panel of protein and lipid kinases |
Data compiled from multiple sources.[2][3][4]
The data clearly indicates that PF-543 is over 100-fold more selective for SphK1 than for SphK2.[3] Furthermore, broader screening has shown that PF-543 does not significantly inhibit a panel of 46 other protein and lipid kinases at concentrations up to 10 µM.[4]
Experimental Protocols
The determination of kinase inhibitor selectivity relies on robust and reproducible experimental methods. Below are outlines of the key assays used to characterize the cross-reactivity profile of inhibitors like PF-543.
In Vitro Kinase Inhibition Assay (Microfluidic Mobility-Shift Assay)
This assay directly measures the enzymatic activity of a purified kinase and its inhibition by a test compound.
Principle: The assay quantifies the conversion of a fluorescently labeled substrate to its phosphorylated product. The separation of the substrate and product is achieved through microfluidic capillary electrophoresis, and the amount of product formed is proportional to the kinase activity.
Materials:
-
Recombinant human SphK1 or other kinases of interest
-
FITC-labeled sphingosine (substrate)
-
ATP
-
PF-543 or other test compounds
-
Assay Buffer: 100 mM HEPES (pH 7.4), 1 mM MgCl₂, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT.[4]
-
384-well plates
-
Microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip 3000)
Procedure:
-
Compound Preparation: Prepare serial dilutions of PF-543 in DMSO, followed by further dilution in the assay buffer.
-
Kinase Reaction: In a 384-well plate, combine the kinase, FITC-sphingosine, and the test compound.
-
Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at a controlled temperature.[2]
-
Quenching: Stop the reaction by adding a solution containing EDTA.[4]
-
Detection: Analyze the reaction mixture using a microfluidic capillary electrophoresis instrument to separate and quantify the substrate and phosphorylated product.[4]
-
Data Analysis: Calculate the percentage of inhibition relative to a vehicle control (DMSO). Determine the IC50 value by fitting the concentration-response data to a suitable model.[2]
Cellular Sphingosine-1-Phosphate (S1P) Quantification (LC-MS/MS)
This assay measures the ability of an inhibitor to block the production of the downstream product of SphK1 activity within a cellular context.
Principle: Cells are treated with the inhibitor, and the intracellular levels of S1P are quantified using the highly sensitive and specific technique of liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell line of interest (e.g., 1483 head and neck carcinoma cells)[2]
-
PF-543 or other test compounds
-
Cell culture reagents
-
Methanol (B129727) with internal standards for lipid extraction
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Treatment: Treat the cells with various concentrations of the inhibitor for a specific duration (e.g., 1 hour).[2]
-
Lipid Extraction: Wash the cells with ice-cold PBS and lyse them with cold methanol containing internal standards.
-
Sample Preparation: Collect the cell lysate and centrifuge to remove cellular debris.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the levels of S1P.
-
Data Analysis: Normalize the S1P levels to the total protein concentration of the cell lysate and determine the EC50 value for S1P depletion.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental process and the biological context of SphK1 inhibition, the following diagrams have been generated.
Caption: Experimental workflow for in vitro kinase inhibition assay.
Caption: Simplified Sphingosine Kinase 1 (SphK1) signaling pathway.
References
A Comparative Analysis of GSK2606414 and Lithium Chloride: Unraveling Two Distinct Therapeutic Pathways
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular signaling and therapeutic intervention, GSK2606414 and lithium chloride represent two distinct molecules targeting critical pathways implicated in a range of diseases, from neurodegenerative disorders to cancer. GSK2606414 is a potent and highly selective inhibitor of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a key mediator of the unfolded protein response (UPR). In contrast, lithium chloride is a well-established mood stabilizer that primarily functions as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a pivotal enzyme in the Wnt/β-catenin signaling pathway. This guide provides an objective comparison of their mechanisms of action, performance based on experimental data, and detailed protocols for key assays.
At a Glance: Key Performance Indicators
To facilitate a direct comparison of their biochemical and cellular activities, the following table summarizes key quantitative data for GSK2606414 and lithium chloride.
| Parameter | GSK2606414 | Lithium Chloride | Reference |
| Primary Target | Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) | Glycogen Synthase Kinase-3β (GSK-3β) | [1][2] |
| IC50 | 0.4 nM (for PERK) | 756 µM (for inhibition of regulatory volume decrease) | [3][4] |
| Ki | Not widely reported | 2 mM (for GSK-3β) | [2] |
| Cellular Potency | Inhibition of PERK phosphorylation in cells at <0.3 µM | Inhibition of GSK-3β activity in cells at 10-30 mM | [5][6] |
| Primary Signaling Pathway | Unfolded Protein Response (UPR) | Wnt/β-catenin Signaling | [7][8] |
Mechanism of Action: Two Divergent Paths to Cellular Regulation
The therapeutic and research applications of GSK2606414 and lithium chloride stem from their distinct interactions with key cellular signaling cascades.
GSK2606414: A Specialist in Endoplasmic Reticulum Stress
GSK2606414 is a first-in-class, orally bioavailable, and selective inhibitor of PERK.[1][7] Under conditions of endoplasmic reticulum (ER) stress, such as the accumulation of unfolded or misfolded proteins, PERK is activated. This activation leads to the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α), which in turn attenuates global protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, including that of Activating Transcription Factor 4 (ATF4). Chronic activation of the PERK-eIF2α-ATF4 axis can lead to apoptosis. GSK2606414 directly binds to the ATP-binding pocket of PERK, preventing its autophosphorylation and subsequent downstream signaling.[9] This targeted inhibition makes it a valuable tool for studying the role of the PERK branch of the UPR in various diseases. It is important to note that some studies have suggested potential off-target effects, with GSK2606414 also showing inhibitory activity against Receptor-Interacting Protein Kinase 1 (RIPK1) at concentrations that may overlap with PERK inhibition.[10][11]
Lithium Chloride: A Multi-faceted Modulator of Kinase Activity
Lithium chloride's primary and most well-characterized mechanism of action is the inhibition of GSK-3β.[8][12] GSK-3β is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes. In the canonical Wnt signaling pathway, GSK-3β is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3β, lithium chloride prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus.[8][13] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[8] Lithium is a non-competitive inhibitor of GSK-3β with respect to ATP and acts by competing with magnesium ions (Mg2+), which are essential for the kinase's activity.[14]
Signaling Pathways Visualized
To clearly illustrate the distinct mechanisms of GSK2606414 and lithium chloride, the following diagrams depict their respective signaling pathways.
Caption: GSK2606414 inhibits PERK autophosphorylation, blocking downstream UPR signaling.
Caption: Lithium chloride inhibits GSK-3β, leading to β-catenin stabilization and Wnt pathway activation.
Experimental Data and Performance
The efficacy of GSK2606414 and lithium chloride has been demonstrated in various experimental models.
GSK2606414 in Neuroprotection and Cancer
-
Neuroprotection: In models of neurodegenerative diseases such as prion disease and Parkinson's disease, oral administration of GSK2606414 has been shown to be neuroprotective.[1] It prevents cognitive deficits and neuronal loss by restoring global protein synthesis.[1] For instance, in a mouse model of prion disease, treatment with GSK2606414 prevented the development of clinical symptoms.[1] However, side effects such as weight loss and hyperglycemia have been observed, likely due to PERK's role in pancreatic function.[1]
-
Cancer: GSK2606414 has been shown to suppress the growth of human tumor xenografts in mice.[3] In certain cancer cells, the UPR is constitutively active and promotes survival, making PERK a potential therapeutic target.
Lithium Chloride in Neuroprotection and Mood Stabilization
-
Neuroprotection: Lithium has demonstrated neuroprotective effects in various models of neurological disorders. For example, in a rat model of ischemic stroke, lithium chloride administration significantly reduced stroke volume and perifocal edema in a dose-dependent manner.[15] It is also being investigated for its potential in Alzheimer's disease, where it may reduce amyloid-β production and tau phosphorylation, both of which are processes influenced by GSK-3β.[16]
-
Mood Stabilization: The clinical use of lithium for bipolar disorder is well-established. Its mood-stabilizing effects are thought to be mediated, at least in part, through the long-term modulation of signaling pathways, including the Wnt pathway, leading to changes in neuroplasticity and cellular resilience.
Experimental Protocols
To aid researchers in the evaluation of these compounds, detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot for PERK Phosphorylation (GSK2606414)
This protocol is designed to assess the inhibitory effect of GSK2606414 on PERK activation.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, Neuro2a) at an appropriate density and allow them to adhere overnight. Treat cells with GSK2606414 at various concentrations for a specified time (e.g., 1 hour) before inducing ER stress with an agent like thapsigargin (B1683126) or tunicamycin (B1663573) for another period (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated PERK (p-PERK) and total PERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities for p-PERK and total PERK. The ratio of p-PERK to total PERK indicates the level of PERK activation.
Caption: Workflow for assessing PERK phosphorylation by Western blot.
Protocol 2: TCF/LEF Reporter Assay for Wnt Signaling (Lithium Chloride)
This assay measures the activation of the Wnt/β-catenin pathway by lithium chloride.
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T) in a multi-well plate. Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of lithium chloride or a vehicle control.
-
Cell Lysis: After the desired incubation period (e.g., 24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. An increase in the normalized luciferase activity indicates activation of the Wnt/β-catenin signaling pathway.
Caption: Workflow for the TCF/LEF reporter assay to measure Wnt signaling.
Conclusion
GSK2606414 and lithium chloride are powerful chemical probes and potential therapeutic agents that operate through fundamentally different mechanisms. GSK2606414 offers a highly specific tool to investigate the consequences of PERK inhibition within the unfolded protein response, with promising applications in diseases characterized by ER stress. Lithium chloride, while less specific, has a long history of clinical use and continues to be a valuable tool for studying the multifaceted roles of GSK-3β and the Wnt signaling pathway in health and disease. The choice between these two compounds will ultimately depend on the specific research question and the biological context under investigation. This guide provides the foundational information necessary for researchers to make informed decisions and design rigorous experiments to further elucidate the roles of these important signaling pathways.
References
- 1. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 2. Targeting PERK signaling with the small molecule GSK2606414 prevents neurodegeneration in a model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wnt Reporter Activity Assay [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. GSK2606414 attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lithium chloride ameliorated spatial cognitive impairment through activating mTOR phosphorylation and inhibiting excessive autophagy in the repeated cerebral ischemia-reperfusion mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PERK Pathway Activation Promotes Intracerebral Hemorrhage Induced Secondary Brain Injury by Inducing Neuronal Apoptosis Both in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Lithium Chloride Concentration on Its Neuroprotective Properties in Ischemic Stroke in Rats | Cherpakov | General Reanimatology [reanimatology.com]
- 16. Molecular mechanisms and therapeutic potential of lithium in Alzheimer’s disease: repurposing an old class of drugs - PMC [pmc.ncbi.nlm.nih.gov]
Confirming GSK163929 On-Target Effects: A Comparative Guide to siRNA-Mediated Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the on-target effects of GSK163929, a C-C chemokine receptor type 5 (CCR5) antagonist, with a primary focus on siRNA-mediated gene silencing.[1] We will explore the experimental workflows, present data interpretation strategies, and compare this approach with alternative validation methods.
Introduction to On-Target Validation
Validating that a drug molecule engages with its intended target and elicits the desired downstream effects is a critical step in drug development. This confirmation minimizes the risk of off-target effects and provides a clear mechanism of action. Small interfering RNA (siRNA) offers a powerful and specific method for this validation by silencing the expression of the target protein, thereby allowing for a direct comparison of the drug's effect in the presence and absence of its target.
Core Principle: Phenocopying with siRNA
The fundamental principle behind using siRNA for on-target validation is to determine if the biological phenotype induced by the drug (this compound) can be mimicked or "phenocopied" by the specific knockdown of its target (CCR5). If the effects of this compound are indeed mediated through CCR5, then reducing the cellular levels of CCR5 using siRNA should produce a similar physiological response. Conversely, in cells where CCR5 has been silenced, the effect of this compound should be significantly diminished or abolished.
Experimental Workflow for siRNA-Mediated On-Target Validation
The following diagram outlines the typical workflow for confirming the on-target effects of this compound using siRNA.
Caption: Workflow for siRNA-mediated on-target validation of this compound.
Detailed Experimental Protocols
A crucial aspect of robust on-target validation is the meticulous execution of experimental protocols.
siRNA Transfection and Knockdown Validation
Objective: To efficiently and specifically reduce the expression of CCR5 in a relevant cell line.
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293 cells stably expressing CCR5, or a relevant immune cell line) at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Reconstitute lyophilized CCR5-specific siRNA and a non-targeting control siRNA to a stock concentration of 20 µM in RNase-free buffer.
-
Transfection:
-
For a 24-well plate, dilute 1.5 µl of 20 µM siRNA in 50 µl of serum-free medium.
-
In a separate tube, dilute 1 µl of a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 50 µl of serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the 100 µl of siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for target gene knockdown. The optimal time should be determined empirically.[2]
-
Validation of Knockdown:
-
Quantitative PCR (qPCR): Isolate total RNA from the cells and perform reverse transcription to generate cDNA. Use CCR5-specific primers to quantify the reduction in mRNA levels compared to cells treated with the non-targeting control siRNA.
-
Western Blot: Lyse the cells and perform a Western blot using a validated anti-CCR5 antibody to confirm a reduction in CCR5 protein levels.
-
Phenotypic Assay: Chemokine-Induced Cell Migration
Objective: To assess the functional consequences of CCR5 inhibition by this compound and CCR5 knockdown by siRNA.
Protocol:
-
Cell Preparation: After the desired incubation period for siRNA-mediated knockdown, harvest the cells.
-
This compound Treatment: Pre-incubate a subset of the control and CCR5-knockdown cells with a range of concentrations of this compound for 1-2 hours.
-
Migration Assay:
-
Use a transwell migration assay system with a polycarbonate membrane (e.g., 8 µm pore size).
-
Place a solution containing a CCR5 ligand (e.g., CCL5/RANTES) in the lower chamber as a chemoattractant.
-
Add the pre-treated cells to the upper chamber.
-
Incubate for 3-4 hours to allow for cell migration.
-
-
Quantification: Quantify the number of migrated cells by staining the membrane and counting the cells under a microscope or by using a fluorescent-based assay.
Data Presentation and Interpretation
Table 1: Validation of CCR5 Knockdown Efficiency
| Treatment Group | CCR5 mRNA Levels (relative to control) | CCR5 Protein Levels (relative to control) |
| Non-targeting siRNA | 1.00 ± 0.12 | 1.00 ± 0.08 |
| CCR5 siRNA #1 | 0.15 ± 0.04 | 0.21 ± 0.06 |
| CCR5 siRNA #2 | 0.21 ± 0.05 | 0.28 ± 0.09 |
Table 2: Comparison of Phenotypic Effects on Cell Migration
| Treatment Group | Cell Migration (% of control) |
| Vehicle Control | 100 ± 8 |
| This compound (10 nM) | 25 ± 5 |
| Non-targeting siRNA + Vehicle | 98 ± 7 |
| Non-targeting siRNA + this compound (10 nM) | 28 ± 6 |
| CCR5 siRNA #1 + Vehicle | 30 ± 4 |
| CCR5 siRNA #1 + this compound (10 nM) | 27 ± 5 |
Interpretation: The data should demonstrate that both this compound treatment and CCR5 knockdown significantly reduce cell migration. Furthermore, in cells where CCR5 is already silenced by siRNA, the addition of this compound should not produce a further significant reduction in migration, indicating that the drug's effect is dependent on the presence of its target, CCR5.
Comparison with Alternative On-Target Validation Methods
While siRNA is a powerful tool, other methods can also be employed to confirm on-target effects.
| Method | Principle | Advantages | Disadvantages |
| siRNA Knockdown | Transiently silences the target gene expression. | High specificity; relatively low cost; rapid implementation. | Transient effect; potential for off-target effects.[3] |
| CRISPR/Cas9 Knockout | Permanently deletes the target gene. | Complete and permanent loss of target; highly specific. | More technically challenging; potential for off-target gene edits. |
| Receptor Binding Assays | Measures the direct interaction of the drug with its target. | Directly demonstrates binding; can determine binding affinity. | Does not provide information on functional consequences. |
| Target Engagement Assays | Measures the extent to which the drug occupies the target in cells. | Confirms target interaction in a cellular context. | Can be technically complex; may not correlate with functional activity. |
The following diagram illustrates the logical relationship between these validation methods.
References
A Comparative Guide to the Kinase Inhibitors GSK2636424 and AR-A014418
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor research, precision and specificity are paramount. This guide provides a detailed, objective comparison of two notable inhibitors: GSK2636424, a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), and AR-A014418, a highly specific inhibitor of glycogen (B147801) synthase kinase 3 (GSK3). This comparison is intended to assist researchers in selecting the appropriate tool compound for their studies in relevant signaling pathways.
Executive Summary
GSK2636424 and AR-A014418 are highly selective kinase inhibitors with distinct primary targets. GSK2636424 is a potent inhibitor of PI3Kβ, a key component of the PI3K/Akt signaling pathway, which is crucial in cell growth, proliferation, and survival. In contrast, AR-A014418 is a specific inhibitor of GSK3, a serine/threonine kinase involved in a wide array of cellular processes, including metabolism, neuronal cell development, and apoptosis. The high specificity of both compounds for their respective targets makes them valuable tools for dissecting these critical signaling cascades.
Data Presentation
Table 1: Primary Target Inhibition and Potency
| Compound | Primary Target | IC50 (nM) | Ki (nM) | Mechanism of Action |
| GSK2636424 | PI3Kβ | 4 | - | ATP-competitive |
| AR-A014418 | GSK3 | 104 ± 27 | 38 | ATP-competitive |
Table 2: Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool. Below is a summary of the known selectivity of GSK2636424 and AR-A014418 against a panel of other kinases.
GSK2636424 Kinase Selectivity:
Data from a comprehensive kinome scan reveals that GSK2636424 is remarkably selective for PI3Kβ. At a concentration of 1 µM, it shows minimal inhibition of a wide range of other kinases.
AR-A014418 Kinase Selectivity:
AR-A014418 has been profiled against a panel of 26 kinases and demonstrated a high degree of specificity for GSK3.[1]
| Kinase | % Inhibition at 10 µM AR-A014418 |
| cdk2 | <10% |
| cdk5 | <10% |
| 24 other kinases | No significant inhibition |
Signaling Pathways
The distinct primary targets of GSK2636424 and AR-A014418 mean they modulate different key signaling pathways.
GSK2636424 and the PI3K/Akt Signaling Pathway:
GSK2636424, by inhibiting PI3Kβ, blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the activation of the downstream kinase Akt, thereby impacting cell survival, proliferation, and growth.
Caption: GSK2636424 inhibits the PI3K/Akt signaling pathway.
AR-A014418 and the GSK3 Signaling Pathway:
AR-A014418 directly inhibits GSK3, a constitutively active kinase that is regulated by inhibitory phosphorylation. By inhibiting GSK3, AR-A014418 can mimic the effects of upstream signaling pathways that normally inactivate GSK3, such as the PI3K/Akt pathway. GSK3 has numerous substrates, and its inhibition can lead to the stabilization of proteins like β-catenin and impact processes such as tau phosphorylation.
Caption: AR-A014418 directly inhibits GSK3 activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro kinase assays used to determine the specificity of GSK2636424 and AR-A014418.
In Vitro PI3Kβ Kinase Assay (for GSK2636424)
This protocol is a representative method for determining the inhibitory activity of GSK2636424 against PI3Kβ.
Materials:
-
Recombinant human PI3Kβ enzyme
-
GSK2636424 (or other test compounds)
-
PIP2 substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Phospholipid vesicles containing PIP2
-
Stop solution (e.g., 100 mM EDTA)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of GSK2636424 in DMSO.
-
In a reaction plate, add the kinase reaction buffer, recombinant PI3Kβ enzyme, and the diluted GSK2636424 or DMSO (vehicle control).
-
Initiate the reaction by adding the ATP solution (containing a mix of unlabeled ATP and [γ-³²P]ATP) and the PIP2-containing phospholipid vesicles.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 20-30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto a filter membrane that binds lipids.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of radiolabeled PIP3 product using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of GSK2636424 and determine the IC50 value by non-linear regression analysis.
Caption: Workflow for an in vitro PI3Kβ kinase assay.
In Vitro GSK3 Kinase Assay (for AR-A014418)
This protocol describes a common method for assessing the inhibitory effect of AR-A014418 on GSK3 activity.[1]
Materials:
-
Recombinant human GSK3 enzyme (a mix of α and β isoforms can be used)
-
AR-A014418 (or other test compounds)
-
Biotinylated peptide substrate (e.g., from CREB)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg-acetate)
-
Stop solution (e.g., containing EDTA and ATP)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of AR-A014418 in DMSO.
-
In a reaction plate, add the kinase reaction buffer, recombinant GSK3 enzyme, biotinylated peptide substrate, and the diluted AR-A014418 or DMSO (vehicle control).
-
Initiate the reaction by adding the [γ-³³P]ATP solution.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 20 minutes).
-
Terminate the reaction by adding the stop solution containing streptavidin-coated SPA beads. The beads will capture the biotinylated, phosphorylated peptide.
-
Allow the beads to settle.
-
Measure the radioactivity using a scintillation counter. The proximity of the radiolabel to the scintillant in the beads will generate a signal.
-
Calculate the percentage of inhibition for each concentration of AR-A014418 and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for an in vitro GSK3 kinase assay using SPA technology.
Conclusion
GSK2636424 and AR-A014418 are both highly selective and potent kinase inhibitors, but they target distinct and critical cellular signaling pathways. GSK2636424 is a valuable tool for investigating the roles of PI3Kβ in the PI3K/Akt pathway, with implications for cancer and other diseases driven by aberrant cell proliferation. AR-A014418, with its high specificity for GSK3, is an excellent probe for studying the multifaceted roles of this kinase in neurodegenerative diseases, metabolic disorders, and cancer. The choice between these two inhibitors will be dictated by the specific research question and the signaling pathway under investigation. The high selectivity of both compounds, as demonstrated by kinase panel screening, minimizes the risk of off-target effects, leading to more reliable and interpretable experimental results.
References
A Comparative Analysis of the Therapeutic Potential of GSK163090 and Kenpaullone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two distinct kinase inhibitors, GSK163090 and kenpaullone (B1673391), with a focus on their mechanisms of action and available data relevant to their therapeutic windows. A significant disparity in publicly available information exists between these two compounds, with substantially more preclinical data available for kenpaullone. This comparison, therefore, highlights the known attributes of each compound while underscoring the areas where further research is needed for a comprehensive evaluation of GSK163090.
Executive Summary
Kenpaullone is a well-characterized inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs) with demonstrated efficacy in preclinical models of cancer and neuropathic pain. While a formal therapeutic index has not been established, in vivo studies have identified effective doses that are well-tolerated, suggesting a potentially favorable therapeutic window. In stark contrast, GSK163090 is identified as a potent and selective 5-HT1A/B/D receptor antagonist. However, detailed preclinical data on its efficacy, toxicity, and overall therapeutic window are not publicly available, precluding a direct quantitative comparison with kenpaullone. The comparison herein is, therefore, based on their distinct mechanisms of action and the available preclinical evidence for kenpaullone.
Data Presentation: A Tale of Two Compounds
The available quantitative data for kenpaullone allows for an initial assessment of its therapeutic potential. For GSK163090, such data is not currently in the public domain.
Table 1: Quantitative Data for Kenpaullone
| Parameter | Value | Target/System |
| IC50 | 23 nM | GSK-3β |
| 0.4 µM | CDK1/cyclin B | |
| 0.68 µM | CDK2/cyclin A | |
| 7.5 µM | CDK2/cyclin E | |
| 0.85 µM | CDK5/p25 | |
| In Vivo Efficacy (Neuropathic Pain) | 10-30 mg/kg (i.p.) in mice | Analgesic effect |
| In Vivo Efficacy (Glioblastoma) | Used in combination with TMZ | Prolonged survival in mice |
| Observed Toxicity | No obvious adverse events reported at effective doses in preclinical studies. | Animal models |
Table 2: Quantitative Data for GSK163090
| Parameter | Value | Target/System |
| IC50 | Data not publicly available | - |
| In Vivo Efficacy | Data not publicly available | - |
| Observed Toxicity | Data not publicly available | - |
Mechanisms of Action: Divergent Pathways
The distinct mechanisms of action of GSK163090 and kenpaullone dictate their potential therapeutic applications and associated side-effect profiles.
GSK163090: A Serotonin (B10506) Receptor Antagonist
GSK163090 is a potent and selective antagonist of the 5-HT1A, 5-HT1B, and 5-HT1D serotonin receptors. These receptors are G protein-coupled receptors that play a crucial role in neurotransmission. Antagonism of these receptors can modulate serotonergic signaling, which is implicated in a variety of neurological and psychiatric conditions.
Kenpaullone: A Dual GSK-3β and CDK Inhibitor
Kenpaullone exerts its effects by inhibiting two key families of kinases:
-
GSK-3β: This kinase is a critical negative regulator in the Wnt/β-catenin signaling pathway and is involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1]
-
CDKs: These kinases are essential for cell cycle progression. Inhibition of CDKs can lead to cell cycle arrest and is a common strategy in cancer therapy.[2]
The dual inhibition of GSK-3β and CDKs gives kenpaullone a broad range of potential therapeutic applications, from oncology to neurodegenerative diseases.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by each compound.
Figure 1: GSK163090 Mechanism of Action.
Figure 2: Kenpaullone's dual inhibitory action.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. While specific protocols for GSK163090 are not available, the following outlines a general methodology for assessing the in vivo efficacy of a compound like kenpaullone in a neuropathic pain model, based on published studies.
In Vivo Efficacy Assessment of Kenpaullone in a Neuropathic Pain Model
-
Animal Model: A neuropathic pain model, such as the chronic constriction injury (CCI) model, is established in rodents (e.g., mice or rats).
-
Drug Administration: Kenpaullone is dissolved in a suitable vehicle (e.g., DMSO and saline) and administered via intraperitoneal (i.p.) injection at varying doses (e.g., 10 mg/kg, 30 mg/kg). A vehicle control group receives only the vehicle.
-
Behavioral Testing: Nociceptive thresholds are measured at baseline and at multiple time points after drug administration. Common tests include:
-
Von Frey test: Measures mechanical allodynia (pain response to a normally non-painful stimulus).
-
Hargreaves test: Measures thermal hyperalgesia (increased sensitivity to a thermal stimulus).
-
-
Data Analysis: The withdrawal thresholds or latencies are recorded and statistically analyzed to determine the analgesic effect of kenpaullone compared to the vehicle control.
-
Toxicity Monitoring: Animals are monitored throughout the study for any signs of distress, weight loss, or abnormal behavior to assess for potential toxicity.
Comparative Discussion and Future Directions
The stark difference in the mechanisms of action between GSK163090 and kenpaullone suggests they would have vastly different therapeutic applications and potential side-effect profiles.
-
GSK163090 , as a 5-HT1A/B/D antagonist, would likely be investigated for central nervous system disorders such as depression, anxiety, or other psychiatric conditions. The therapeutic window would be determined by the balance between achieving the desired modulation of serotonergic neurotransmission and avoiding off-target effects or excessive receptor blockade that could lead to adverse neurological or behavioral effects.
-
Kenpaullone , with its dual action on GSK-3β and CDKs, has a broader potential application space, including oncology, neurodegenerative diseases, and inflammatory conditions.[3] The therapeutic window for kenpaullone will depend on achieving sufficient inhibition of GSK-3β and/or CDKs in the target tissue to elicit a therapeutic effect, while minimizing toxicity associated with inhibiting these crucial enzymes in healthy tissues. The observation of a lack of overt toxicity at effective doses in preclinical models is promising, but more rigorous toxicology studies are needed to define its therapeutic index formally.
A direct comparison of the therapeutic windows of GSK163090 and kenpaullone is not feasible due to the lack of publicly available data for GSK163090. Kenpaullone has a growing body of preclinical evidence demonstrating its efficacy at well-tolerated doses in various disease models. Future research, including head-to-head preclinical studies and the public dissemination of data for GSK163090, will be essential to fully elucidate the comparative therapeutic potential of these two kinase inhibitors. For researchers in the field, kenpaullone currently offers a more tangible starting point for further investigation due to the existing wealth of data.
References
A Comparative Guide to GSK-3 Inhibitors in Leukemia Cell Lines: CHIR99021 vs. LY2090314
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Glycogen Synthase Kinase-3 (GSK-3) inhibitors, CHIR99021 and LY2090314, with a focus on their activity in leukemia cell lines. The information presented is collated from publicly available research to assist in the selection of appropriate compounds for preclinical studies.
Introduction to GSK-3 Inhibition in Leukemia
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that is a key regulator in a multitude of cellular processes, including cell proliferation, apoptosis, and differentiation.[1][2] Dysregulation of GSK-3 activity has been implicated in the pathogenesis of various cancers, including leukemia.[1][2] GSK-3 can act as both a tumor suppressor and a promoter depending on the cellular context.[1] In many leukemias, the inhibition of GSK-3 has emerged as a promising therapeutic strategy. By inhibiting GSK-3, researchers aim to modulate critical signaling pathways, such as the Wnt/β-catenin pathway, to induce apoptosis and inhibit the proliferation of leukemic cells.[3][4]
Compound Overview
CHIR99021 is a highly selective and potent ATP-competitive inhibitor of GSK-3α and GSK-3β.[5][6] It is widely used in research to activate the Wnt/β-catenin signaling pathway.[5][7]
LY2090314 is another potent, ATP-competitive inhibitor of GSK-3 with demonstrated pro-apoptotic and anti-proliferative effects in various cancer cell lines, including those of hematological origin.[3][8] It has been investigated in clinical trials for the treatment of leukemia and other cancers.[3][9]
Performance Data in Leukemia Cell Lines
The following tables summarize the available quantitative data for CHIR99021 and LY2090314 in various leukemia cell lines. A direct head-to-head comparison in a comprehensive panel of leukemia cell lines from a single study is limited in the public domain. The data presented here is a compilation from multiple sources.
Table 1: In Vitro IC50 Values of CHIR99021 and LY2090314 in Leukemia Cell Lines
| Cell Line | Leukemia Type | CHIR99021 IC50 | LY2090314 IC50 | Reference(s) |
| MV4-11 | Acute Myeloid Leukemia (AML) | Not explicitly found, but effective at low µM concentrations | Not explicitly found, but effective at low µM concentrations | [10] |
| MOLM13 | Acute Myeloid Leukemia (AML) | Not explicitly found, but effective at low µM concentrations | Not explicitly found, but effective at low µM concentrations | [10] |
| U937 | Histiocytic Lymphoma (often used as an AML model) | Strong toxicity observed at 30 µM | Not explicitly found | [7] |
| MARIMO | Acute Myeloid Leukemia (AML) | No significant cytotoxicity up to 30 µM | Not explicitly found | [7] |
| NB4 | Acute Promyelocytic Leukemia (APL) | Synergistic with GO at 5-20 µM | Not explicitly found | [7] |
| HL-60 | Acute Promyelocytic Leukemia (APL) | Synergistic with GO at 5-20 µM | Not explicitly found | [7] |
| THP-1 | Acute Monocytic Leukemia | Synergistic with GO at 5-20 µM | Not explicitly found | [7] |
| KO52 | Acute Myeloid Leukemia (AML) | Synergistic with GO at 5-20 µM | Not explicitly found | [7] |
Note: IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density). The data above should be used as a comparative reference.
Signaling Pathways and Mechanism of Action
Both CHIR99021 and LY2090314 exert their effects primarily through the inhibition of GSK-3, which leads to the activation of the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, leading to the expression of genes involved in cell fate decisions, proliferation, and, in some cancer contexts, apoptosis.
Experimental Protocols
Below are standardized protocols for key experiments to assess the efficacy of CHIR99021 and LY2090314 in leukemia cell lines. These should be optimized for specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of the inhibitors.
Materials:
-
Leukemia cell lines
-
RPMI-1640 or appropriate cell culture medium with 10% FBS
-
CHIR99021 and LY2090314 (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of CHIR99021 and LY2090314 in culture medium. A typical concentration range for initial screening is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Add 100 µL of the diluted inhibitors or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[11][12]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by the inhibitors.
Materials:
-
Leukemia cell lines
-
Culture medium
-
CHIR99021 and LY2090314
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density and allow them to adhere (if applicable) or stabilize for 24 hours.
-
Treat the cells with the desired concentrations of CHIR99021, LY2090314, or vehicle control for 24-48 hours.
-
Harvest the cells (including floating cells) by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.[8]
Western Blot for β-catenin Accumulation
This protocol is to confirm the on-target effect of the GSK-3 inhibitors.
Materials:
-
Leukemia cell lines
-
Culture medium
-
CHIR99021 and LY2090314
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against β-catenin and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with CHIR99021, LY2090314, or vehicle control for the desired time (e.g., 4-24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate.[5][11]
Conclusion
Both CHIR99021 and LY2090314 are potent inhibitors of GSK-3 with demonstrated activity in leukemia cell lines. LY2090314 has the advantage of having been evaluated in clinical trials, providing some data on its safety profile in humans. CHIR99021 is a widely used and highly selective research tool for studying the Wnt/β-catenin pathway. The choice between these two inhibitors will depend on the specific research question, the leukemia cell line model being used, and whether the ultimate goal is preclinical development or mechanistic studies. It is recommended that researchers perform their own dose-response and mechanistic studies to determine the optimal inhibitor and conditions for their experimental system.
References
- 1. Wnt/β-catenin Signaling in Normal and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. GSK3 inhibitor enhances gemtuzumab ozogamicin‐induced apoptosis in primary human leukemia cells by overcoming multiple mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative and apoptotic effect of LY2090314, a GSK-3 inhibitor, in neuroblastoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
Replication Study Proposal: Comparative Analysis of the Anti-Inflammatory Effects of GSK525762 (I-BET762) and JTE-607
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two potent anti-inflammatory compounds, GSK525762 (I-BET762) and JTE-607, to inform replication studies and further research. The objective is to present a side-by-side analysis of their efficacy, mechanism of action, and key experimental data.
Comparative Efficacy of Anti-Inflammatory Activity
The following tables summarize the in vitro and in vivo anti-inflammatory potency of GSK525762 and JTE-607.
Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokine Production in Human PBMCs
| Compound | Target | TNF-α IC₅₀ (nM) | IL-1β IC₅₀ (nM) | IL-6 IC₅₀ (nM) | IL-8 IC₅₀ (nM) | IL-10 IC₅₀ (nM) |
| GSK525762 (I-BET762) | BET Bromodomains | Data not available | Data not available | ~35-42.5[1][2] | Data not available | Data not available |
| JTE-607 | CPSF3 | 11[3] | 5.9[3] | 8.8[3] | 7.3[3] | 9.1[3] |
IC₅₀ values for GSK525762 are for BET bromodomain inhibition, which indirectly affects cytokine production. The IC50 for IL-6 production in LPS-stimulated human PBMCs has been assessed but the specific value is not publicly available.[1]
Table 2: In Vivo Efficacy in Murine Endotoxin (B1171834) Shock Model
| Compound | Route of Administration | Effective Dose Range | Outcome |
| GSK525762 (I-BET762) | Intravenous | 30 mg/kg[4] | Protection against lethality[2] |
| JTE-607 | Intravenous | 0.3 - 10 mg/kg[3] | Dose-dependent inhibition of mortality[3] |
Mechanisms of Action
GSK525762 and JTE-607 employ distinct mechanisms to achieve their anti-inflammatory effects.
GSK525762 (I-BET762): This compound is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] By binding to the bromodomains of BET proteins, GSK525762 prevents their interaction with acetylated histones, thereby inhibiting the transcription of pro-inflammatory genes.[5] This mechanism particularly affects the NF-κB and STAT1 signaling pathways, which are crucial for the expression of numerous inflammatory cytokines.[6]
JTE-607: This small molecule inhibitor targets the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an RNA endonuclease.[7][8] By inhibiting CPSF3, JTE-607 disrupts the 3'-end processing of pre-mRNAs for a range of inflammatory cytokines, leading to a broad suppression of their production.[7][9]
Signaling Pathway Diagrams
Caption: GSK525762 inhibits BET proteins, disrupting inflammatory gene transcription.
Caption: JTE-607 inhibits CPSF3, preventing the processing of inflammatory cytokine pre-mRNAs.
Experimental Protocols
In Vitro: Lipopolysaccharide (LPS)-Stimulated Cytokine Release in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is designed to assess the in vitro anti-inflammatory activity of test compounds.
-
PBMC Isolation:
-
Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
-
Cell Plating and Treatment:
-
Plate the PBMCs in 96-well plates at a density of 2 x 10⁵ cells per well.
-
Pre-incubate the cells with various concentrations of GSK525762, JTE-607, or vehicle control for 1 hour at 37°C in a 5% CO₂ incubator.
-
-
Stimulation:
-
Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) from E. coli O111:B4.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cytokine Measurement:
-
Centrifuge the plates to pellet the cells.
-
Collect the supernatants and measure the concentrations of TNF-α, IL-1β, IL-6, and IL-8 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound by plotting the percentage of cytokine inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.
-
Caption: Workflow for in vitro assessment of anti-inflammatory compounds.
In Vivo: Murine Model of Endotoxin-Induced Lethal Shock
This protocol evaluates the in vivo efficacy of test compounds in a model of severe systemic inflammation.
-
Animals:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Sensitization (Optional but recommended for robust response):
-
Administer D-galactosamine (20 mg/mouse) intraperitoneally to sensitize the mice to LPS.
-
-
Treatment:
-
Administer GSK525762 (30 mg/kg), JTE-607 (0.3, 1, 3, or 10 mg/kg), or vehicle control intravenously 30 minutes before LPS challenge.
-
-
Induction of Endotoxic Shock:
-
Inject a lethal dose of LPS (e.g., 15 mg/kg) intraperitoneally.
-
-
Monitoring and Endpoints:
-
Monitor the survival of the mice every 4 hours for 48 hours.
-
In a separate cohort of animals, collect blood samples via cardiac puncture at 2 and 6 hours post-LPS challenge to measure plasma levels of TNF-α and IL-6 by ELISA.
-
-
Data Analysis:
-
Compare the survival curves between treatment groups using the log-rank (Mantel-Cox) test.
-
Analyze the differences in plasma cytokine levels between groups using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. JTE-607, a novel inflammatory cytokine synthesis inhibitor without immunosuppression, protects from endotoxin shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. JTE-607, a multiple cytokine production inhibitor, targets CPSF3 and inhibits pre-mRNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JTE‐607, a multiple cytokine production inhibitor, induces apoptosis accompanied by an increase in p21waf1/cip1 in acute myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of GSK163929: A Procedural Guide
For researchers, scientists, and drug development professionals handling GSK163929, a potent and selective CCR5 antagonist, proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, a cautious approach, treating the compound as potentially hazardous, is paramount. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound, ensuring compliance with general laboratory safety standards.
Immediate Safety and Handling Protocols
Prior to disposal, it is essential to adhere to standard laboratory safety protocols when handling this compound. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound or solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
Given the lack of specific disposal instructions for this compound, the following procedure is based on established best practices for the disposal of research chemicals.
1. Waste Identification and Classification:
-
In the absence of a definitive SDS, this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials) should be treated as hazardous chemical waste.[1][2][3]
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[2] Segregate it as a distinct waste stream to await professional disposal.
2. Containerization and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.[1][2] The container should be clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: 4-chloro-2-fluoro-5-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)-N-methylbenzenesulfonamide
-
The CAS Number: 716354-04-0
-
The quantity of waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
3. Storage:
-
Store the sealed and labeled waste container in a designated, secure area away from incompatible materials. This area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
4. Consultation and Pickup:
-
Crucially, contact your institution's Environmental Health and Safety (EHS) department. Inform them of the waste you have generated and that a specific SDS for disposal is unavailable. They will provide guidance on the final disposal route, which may include incineration or other specialized treatments for chemical waste.[1][4][5][6]
-
Arrange for a scheduled pickup of the hazardous waste by authorized personnel. Do not attempt to dispose of this compound down the drain or in regular trash.[4][6]
Chemical and Physical Properties
A summary of the known properties of this compound is provided below to assist in its safe handling and to provide necessary information to EHS personnel.
| Property | Value |
| Chemical Name | 4-chloro-2-fluoro-5-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)-N-methylbenzenesulfonamide |
| CAS Number | 716354-04-0 |
| Molecular Formula | C36H40ClF2N5O3S |
| Formula Weight | 696.26 g/mol |
| Physical State | Solid (Assumed based on common research compounds) |
| Solubility | Information not readily available. Assume low aqueous solubility. |
| Storage | -20°C |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of a research chemical like this compound for which a specific Safety Data Sheet is not available.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize caution and seek expert advice from your institution's safety professionals when handling and disposing of research chemicals.
References
- 1. danielshealth.com [danielshealth.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. sfasu.edu [sfasu.edu]
Essential Safety and Handling Protocols for GSK163929
Disclaimer: A specific Safety Data Sheet (SDS) for GSK163929 was not publicly available at the time of this request. The following guidance is based on general best practices for handling potent, novel research compounds in a laboratory setting. Researchers must exercise extreme caution and consult with their institution's Environmental Health and Safety (EHS) department for a formal risk assessment before handling this substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety and Handling Information
All personnel must be thoroughly trained on the potential hazards and proper handling procedures before working with this compound. Standard operating procedures (SOPs) specific to this compound should be written and readily accessible in the laboratory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.
| Body Area | Required PPE | Specifications and Best Practices |
| Respiratory | N95 or higher-rated respirator | For handling powders or when aerosolization is possible. Ensure proper fit testing and training. |
| Eyes & Face | Safety glasses with side shields or chemical splash goggles and a face shield | Goggles are required when there is a splash hazard. A face shield provides an additional layer of protection. |
| Hands | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) | Check glove manufacturer's compatibility charts. Change gloves frequently and immediately if contaminated. |
| Body | Disposable lab coat or gown with tight-fitting cuffs | Remove immediately upon leaving the designated work area. Do not wear outside the laboratory. |
| Feet | Closed-toe shoes | Made of a non-porous material to protect against spills. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert others and your supervisor. If trained and equipped, contain the spill using appropriate absorbent materials. Otherwise, contact your institution's EHS department. |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is essential to minimize risk and environmental impact.
Handling Workflow
The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting.
Disposal Procedures
All waste generated from the handling of this compound, including contaminated PPE, consumables, and solutions, must be treated as hazardous waste.
-
Segregation : Collect all this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams.
-
Labeling : Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Storage : Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS department. Never dispose of this compound down the drain or in regular trash.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling potent research compounds like this compound and ensure a safe and compliant laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
